Sodium 3-methyl-2-oxobutanoate-13C4,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H7NaO3 |
|---|---|
Molecular Weight |
145.086 g/mol |
IUPAC Name |
sodium 4,4,4-trideuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1,4+1,5+1; |
InChI Key |
WIQBZDCJCRFGKA-SSBGHZRHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C4,d3: An Essential Tool in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate-13C4,d3 is the isotopically labeled form of Sodium 3-methyl-2-oxobutanoate, also known as sodium α-ketoisovalerate. As a stable isotope-labeled compound, it serves as a critical internal standard and tracer for studying metabolic pathways, particularly the catabolism of branched-chain amino acids (BCAAs).[1][2] Its unlabeled counterpart, α-ketoisovalerate, is a key intermediate in the degradation of valine and a precursor to pantothenic acid (Vitamin B5) in organisms like Escherichia coli.[1][3][4][5]
The accumulation of α-ketoisovalerate and other branched-chain keto acids is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[4][6] Therefore, the precise quantification of this metabolite is vital for diagnostics and for studying the pathophysiology of MSUD and other related metabolic conditions. The use of this compound allows for highly accurate measurement by mass spectrometry, mitigating matrix effects in complex biological samples. This guide provides a comprehensive overview of its properties, biological significance, experimental applications, and relevant protocols.
Physicochemical Properties
The incorporation of four Carbon-13 (¹³C) and three Deuterium (²H or D) atoms results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The properties of the labeled compound and its unlabeled analogue are summarized below.
| Property | This compound | Sodium 3-methyl-2-oxobutanoate (Unlabeled) |
| Synonyms | α-Ketoisovaleric acid-13C4,d3 sodium salt | Sodium α-ketoisovalerate, Sodium 2-ketoisovalerate |
| Molecular Formula | ¹³C₄C₁D₃H₄NaO₃ | C₅H₇NaO₃[7] |
| Molecular Weight | ~146.09 g/mol | ~138.10 g/mol [7] |
| Appearance | Solid / White Powder | White powder with a slight fruity aroma[7] |
| Melting Point | 227-230 °C (decomposes) | 220-230 °C (decomposes)[8] |
| Solubility | Soluble in water | Soluble in water and ethanol[7] |
| Isotopic Purity | 99 atom % ¹³C; 98 atom % D | Not Applicable |
Biological Significance and Metabolic Pathways
Role in Valine Catabolism
α-Ketoisovalerate is the first major intermediate in the catabolic pathway of the essential amino acid valine. The pathway begins with the transamination of valine, followed by oxidative decarboxylation of the resulting α-ketoisovalerate. This process is crucial for energy production and the regulation of BCAA homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Methyl-2-oxobutanoate | C5H7O3- | CID 5204641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a-Ketoisovaleric Acid | Rupa Health [rupahealth.com]
- 5. α-Ketoisovaleric acid - Wikipedia [en.wikipedia.org]
- 6. Buy 3-Methyl-2-oxobutanoic acid | 759-05-7 [smolecule.com]
- 7. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sodium 3-methyl-2-oxobutanoate | 3715-29-5 [chemicalbook.com]
An In-depth Technical Guide to 13C and Deuterium Labeled α-Ketoisovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Ketoisovaleric acid, also known as 2-oxoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Its metabolic fate is of significant interest in various fields of research, including inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), where the accumulation of α-ketoisovaleric acid and other BCAAs leads to severe neurological damage. Stable isotope-labeled versions of α-ketoisovaleric acid, particularly those incorporating Carbon-13 (13C) and deuterium (2H), have become indispensable tools for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of protein synthesis and degradation. This technical guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation related to the use of 13C and deuterium-labeled α-ketoisovaleric acid.
Core Applications
The primary applications of 13C and deuterium-labeled α-ketoisovaleric acid revolve around their use as tracers in metabolic studies. These applications can be broadly categorized as follows:
-
Metabolic Flux Analysis (MFA): 13C-labeled α-ketoisovaleric acid can be introduced into cellular systems or whole organisms to trace the flow of carbon atoms through various metabolic pathways. By analyzing the isotopic enrichment in downstream metabolites, researchers can quantify the rates (fluxes) of interconnected biochemical reactions. This provides a detailed snapshot of cellular metabolism under specific conditions.
-
Protein Labeling for NMR Spectroscopy: 13C and deuterium-labeled α-ketoisovaleric acid serve as efficient precursors for the in vivo synthesis of labeled valine and leucine.[1][2][3] This is a widely used technique in structural biology to selectively label proteins for Nuclear Magnetic Resonance (NMR) studies, enabling the determination of protein structure and dynamics.[1][2][3]
-
Pharmacokinetic and Metabolic Fate Studies: Deuterium-labeled compounds are often used to trace the absorption, distribution, metabolism, and excretion (ADME) of molecules in vivo. Deuterium labeling can also be used to investigate kinetic isotope effects, providing insights into reaction mechanisms.
Commercially Available Labeled α-Ketoisovaleric Acid Isotopologues
A variety of 13C and deuterium-labeled α-ketoisovaleric acid sodium salt isotopologues are commercially available, offering flexibility for different experimental designs. The choice of isotopologue depends on the specific metabolic pathway or atoms of interest.
| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Applications |
| α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98%) | CH₃CD(C¹³D₃)COCOONa | 143.11 | Biomolecular NMR, Metabolism, Metabolomics[4] |
| α-Ketoisovaleric acid, sodium salt (dimethyl-¹³C₂, 99%; 3-D, 98%) | (¹³CH₃)₂CDC(O)COONa | 141.09 | Biomolecular NMR, Metabolomics, MS/MS Standards |
Experimental Protocols
Protocol 1: Selective Isotopic Labeling of Valine and Leucine in E. coli for NMR Studies
This protocol describes the use of 13C-labeled α-ketoisovaleric acid as a precursor to selectively label valine and leucine residues in proteins overexpressed in E. coli. This method is particularly useful for reducing spectral complexity in NMR analysis of large proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal medium (e.g., M9) prepared with D₂O as the solvent.
-
¹⁵NH₄Cl as the sole nitrogen source.
-
²H,¹²C-glucose as the primary carbon source.
-
13C-labeled α-ketoisovaleric acid sodium salt (e.g., α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-D₄, 98%)).[4]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Pre-culture: Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of D₂O-based M9 minimal medium containing ¹⁵NH₄Cl and ²H,¹²C-glucose with the overnight pre-culture. Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Precursor Addition: Approximately one hour before induction, add the 13C-labeled α-ketoisovaleric acid sodium salt to the culture. A final concentration of 100-120 mg/L is typically used.[3]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Harvesting: Continue to grow the cells for the optimal protein expression time (typically 4-6 hours) at a reduced temperature (e.g., 25-30°C). Harvest the cells by centrifugation.
-
Protein Purification: Purify the labeled protein from the cell pellet using standard chromatographic techniques.
Workflow for Selective Protein Labeling:
Workflow for selective protein labeling using labeled α-ketoisovaleric acid.
Protocol 2: General Workflow for 13C-Metabolic Flux Analysis (MFA)
This protocol provides a general framework for conducting a 13C-MFA experiment. While the specific tracer and analytical methods may vary, the overall workflow remains consistent.
Materials:
-
Cell line or organism of interest.
-
Defined culture medium.
-
13C-labeled substrate (e.g., [U-¹³C]-glucose, ¹³C-labeled α-ketoisovaleric acid).
-
Quenching solution (e.g., cold methanol).
-
Extraction solvent (e.g., chloroform/methanol/water mixture).
-
Analytical instrumentation (GC-MS or LC-MS/MS).
Procedure:
-
Experimental Design: Define the metabolic network to be investigated and select the appropriate 13C-labeled tracer to maximize the information obtained for the fluxes of interest.[5]
-
Cell Culture and Labeling: Culture the cells in a defined medium containing the 13C-labeled substrate until isotopic and metabolic steady-state is reached.[6]
-
Quenching and Extraction: Rapidly quench metabolism to prevent further enzymatic activity and extract the intracellular metabolites.
-
Sample Derivatization (for GC-MS): Chemically modify the metabolites to increase their volatility and thermal stability for gas chromatography.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.
-
Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.[7]
General Workflow for 13C-MFA:
A generalized workflow for conducting a 13C-metabolic flux analysis experiment.
Quantitative Data
The following table summarizes pharmacokinetic data from a study where healthy human subjects were given an oral bolus of α-ketoisovaleric acid.
| Parameter | Value (mean ± SEM) |
| Baseline plasma α-ketoisovaleric acid | 10.6 ± 0.8 µmol/L |
| Peak plasma α-ketoisovaleric acid | 121 ± 20 µmol/L |
| Baseline plasma valine | 175 ± 14 µmol/L |
| Peak plasma valine (after α-ketoisovaleric acid administration) | 940 ± 50 µmol/L |
| Data from a study involving oral administration of 62.5 mg/kg α-ketoisovaleric acid to healthy human subjects. |
Signaling Pathways
α-Ketoisovaleric acid and its parent amino acid, valine, are involved in the regulation of key signaling pathways, particularly the insulin and mTOR pathways. These pathways are central to the control of cell growth, proliferation, and metabolism.
Insulin Signaling Pathway
Insulin signaling is initiated by the binding of insulin to its receptor, leading to a cascade of phosphorylation events that ultimately regulate glucose uptake, glycogen synthesis, and other metabolic processes. Branched-chain amino acids and their metabolites can influence this pathway.
Simplified overview of the insulin signaling pathway leading to glucose uptake and glycogen synthesis.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status.[8] Amino acids, including branched-chain amino acids, are potent activators of the mTORC1 complex.[9]
Overview of the mTORC1 signaling pathway and its regulation by amino acids and growth factors.
Synthesis of Labeled α-Ketoisovaleric Acid
While a variety of labeled α-ketoisovaleric acid isotopologues are commercially available, a general understanding of their synthesis can be beneficial. The synthesis of 13C-labeled α-keto acids often involves the use of 13C-labeled starting materials in multi-step organic synthesis routes. For example, the synthesis of 13C methyl-labeled γ1,γ2-Valine, a downstream product of α-ketoisovaleric acid, has been achieved through palladium-catalyzed C(sp³)–H functionalization using iodomethane-¹³C.[10] The synthesis of the labeled α-keto acid precursor itself would involve similar principles of introducing the isotopic label at a specific position in the carbon skeleton through a carefully designed synthetic scheme.
Conclusion
13C and deuterium-labeled α-ketoisovaleric acid are powerful tools for researchers in metabolism, structural biology, and drug development. Their application in metabolic flux analysis provides quantitative insights into cellular biochemistry, while their use as precursors for amino acid labeling is crucial for NMR-based structural studies of proteins. The experimental protocols and signaling pathway information provided in this guide offer a foundation for the effective utilization of these valuable research compounds. As analytical technologies continue to advance, the applications of stable isotope-labeled metabolites like α-ketoisovaleric acid are expected to expand, further enhancing our understanding of complex biological systems.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. ckisotopes.com [ckisotopes.com]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-7317-0.5 [isotope.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. cusabio.com [cusabio.com]
- 9. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Sodium 3-methyl-2-oxobutanoate: An In-depth Technical Guide to its Use as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is the ketoacid analogue of the essential branched-chain amino acid (BCAA) valine. In the intricate landscape of metabolic research, particularly in the study of BCAA catabolism, isotopically labeled KIV has emerged as a powerful tracer. This technical guide provides a comprehensive overview of the application of sodium 3-methyl-2-oxobutanoate as a metabolic tracer, detailing experimental protocols, presenting quantitative data from key studies, and visualizing the associated metabolic pathways and experimental workflows. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in metabolic studies.
The catabolism of BCAAs—leucine, isoleucine, and valine—is a fundamental metabolic process. Dysregulation of BCAA metabolism has been implicated in a range of pathological conditions, including insulin resistance, type 2 diabetes, and certain cancers. The use of stable isotope tracers, such as 13C- or 14C-labeled KIV, allows for the precise tracking of valine's metabolic fate in vivo, providing invaluable insights into tissue-specific catabolism and overall systemic flux.
Core Metabolic Pathway: Valine Catabolism
The breakdown of valine is a multi-step process that primarily occurs in the mitochondria of various tissues, with skeletal muscle being a major site of the initial transamination step. The first two enzymatic reactions are shared among all three BCAAs.
-
Transamination: Valine is reversibly converted to α-ketoisovalerate (KIV) by the action of branched-chain aminotransferases (BCATs). This reaction involves the transfer of an amino group from valine to α-ketoglutarate, forming glutamate.
-
Oxidative Decarboxylation: KIV is then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism and a key regulatory point. The product of this reaction is isobutyryl-CoA.
-
Subsequent Oxidation: Isobutyryl-CoA undergoes a series of enzymatic reactions to ultimately form succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. This classifies valine as a glucogenic amino acid.
The use of isotopically labeled KIV allows researchers to bypass the initial transamination step and directly probe the activity of the BCKDH complex and downstream pathways.
Experimental Protocols
The successful application of sodium 3-methyl-2-oxobutanoate as a metabolic tracer hinges on meticulously planned and executed experimental protocols. Below are generalized yet detailed methodologies for in vivo tracer studies, primarily in rodent models, based on a synthesis of published research.
Tracer Administration
The choice of tracer administration method depends on the specific research question. Both bolus injection and continuous infusion are commonly employed.
-
Bolus Injection: A single dose of the tracer is administered, typically intravenously. This method is useful for studying the rapid kinetics of KIV uptake and initial metabolism in various tissues.
-
Continuous Infusion: The tracer is infused at a constant rate over a defined period. This approach allows for the achievement of a metabolic and isotopic steady state, enabling the calculation of flux rates.
Typical Protocol for Continuous Infusion of [1-13C]KIV in Mice:
-
Animal Preparation: Mice are fasted overnight to reduce variability from food intake. An indwelling catheter is surgically placed in a suitable blood vessel (e.g., jugular vein) for tracer infusion.
-
Tracer Preparation: Sterile, isotopically labeled sodium 3-methyl-2-oxobutanoate (e.g., [1-13C]KIV) is dissolved in sterile saline to a known concentration.
-
Infusion: A priming bolus of the tracer may be administered to rapidly achieve isotopic steady state, followed by a constant infusion using a syringe pump. The infusion rate and duration are critical parameters that need to be optimized based on the animal model and the specific metabolic state being investigated.
-
Sample Collection: At the end of the infusion period, blood samples are collected, and tissues of interest are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.
Sample Preparation and Analysis
Accurate quantification of isotopic enrichment in KIV and its downstream metabolites is crucial for meaningful data interpretation. Gas chromatography-mass spectrometry (GC-MS) is a commonly used analytical technique.
Protocol for Plasma and Tissue Metabolite Analysis by GC-MS:
-
Metabolite Extraction: Frozen tissue samples are homogenized in a suitable solvent mixture (e.g., methanol:water:chloroform) to extract metabolites. Plasma samples are typically deproteinized with a solvent like methanol or acetonitrile.
-
Derivatization: Many metabolites, including KIV and amino acids, are not volatile enough for GC-MS analysis and require chemical derivatization. A common method is oximation followed by silylation.
-
GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the quantification of different isotopologues (molecules with different numbers of heavy isotopes).
-
Data Analysis: The isotopic enrichment (the percentage of the metabolite pool that is labeled) is calculated from the mass isotopomer distribution. This data is then used to calculate metabolic flux rates using appropriate metabolic models. A validated method for determining [1-13C]-alpha-ketoisovalerate enrichments in plasma and tissues by GC-MS has been reported, confirming that extracellular [1-13C]-KIV enrichment is a reliable indicator of intracellular enrichment[1].
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing KIV or valine as metabolic tracers. These data highlight the tissue-specific differences in BCAA metabolism and the impact of various physiological states.
Table 1: Tissue-Specific Contribution of Valine to the TCA Cycle in Mice
| Tissue | Contribution of Valine Carbons to Succinate (%) |
| White Adipose Tissue | Decreased by ~60% in diabetic (db/db) mice |
| Liver | Decreased by ~20% in diabetic (db/db) mice |
| Skeletal Muscle | Increased by ~50% in diabetic (db/db) mice |
Data adapted from a study investigating whole-body BCAA metabolism in conscious animals[2].
Table 2: Plasma BCAA and BCKA Levels in Response to a BCKDK Inhibitor (BT2) in Mice
| Metabolite | Change in Plasma Level after BT2 Injection |
| Isoleucine | Markedly dropped |
| α-Ketoisovalerate (KIV) | Markedly dropped |
| α-Ketoisocaproate (KIC) | Markedly dropped |
| α-Keto-β-methylvalerate (KMV) | Markedly dropped |
Data from a study on the acute pharmacological inhibition of BCKDK[2].
Table 3: Valine Kinetics at Different Intake Levels in Young Men
| Valine Intake (mg/kg/day) | Plasma Valine Concentration | Rate of Valine Oxidation |
| > 20 | Increases with intake | Increases with intake |
| < 20 | Reached a low and relatively constant level | Fell with the decline in intake |
| < 16 | - | Generally higher than intake level (negative balance) |
Data from a study on valine kinetics at graded valine intakes[3].
Logical Relationships in Tracer Data Interpretation
The interpretation of data from KIV tracer studies involves understanding the logical flow from experimental measurements to metabolic insights. The isotopic enrichment of KIV in the plasma is a critical precursor for understanding its fate in various tissues.
Conclusion
Sodium 3-methyl-2-oxobutanoate is an invaluable tool for probing the complexities of BCAA metabolism. Its use as a metabolic tracer, particularly when labeled with stable isotopes, provides a window into the in vivo kinetics and tissue-specific regulation of valine catabolism. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers to design and interpret their own tracer studies. As our understanding of the role of BCAA metabolism in health and disease continues to grow, the application of tracers like sodium 3-methyl-2-oxobutanoate will undoubtedly play a pivotal role in uncovering new therapeutic targets and developing novel treatment strategies. The methodologies described herein, from tracer infusion to sophisticated mass spectrometry analysis, empower the scientific community to continue to unravel the intricate web of metabolic pathways that govern physiological and pathophysiological states.
References
- 1. Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valine kinetics at graded valine intakes in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isotopic Labeling with 13C4,d3 Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of 13C4,d3 isotopically labeled compounds. These dual-labeled molecules serve as powerful tools in quantitative analysis, particularly in the fields of metabolic research and pharmaceutical development, offering enhanced accuracy and reliability in mass spectrometry-based assays.
Core Concepts of Isotopic Labeling
Isotopic labeling is a technique used to track the fate of a molecule or its constituent atoms through a biological or chemical system. By replacing one or more atoms of a compound with their stable (non-radioactive) heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), the labeled compound becomes distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS).[1][2][] This mass difference allows for precise quantification and differentiation from background interference.
Advantages of Dual 13C and Deuterium Labeling:
The combination of both ¹³C and deuterium labels in a single molecule, such as a 13C4,d3 compound, offers several distinct advantages, particularly when used as an internal standard in quantitative mass spectrometry:
-
Significant Mass Shift: The incorporation of multiple heavy isotopes creates a substantial mass difference between the labeled standard and the unlabeled analyte. This minimizes the risk of isotopic cross-talk, where the natural abundance of isotopes in the analyte could interfere with the signal of the labeled standard.
-
Co-elution with Analyte: ¹³C-labeled standards have physicochemical properties nearly identical to their unlabeled counterparts, ensuring they co-elute during chromatographic separation.[4] This is crucial for accurately compensating for matrix effects and variations in ionization efficiency in the mass spectrometer.[4]
-
Improved Metabolic Stability: Deuterium labeling at specific sites of a molecule can slow down its metabolism by reinforcing chemical bonds (the kinetic isotope effect). This can be particularly useful in pharmacokinetic studies to understand metabolic pathways.[5][6]
-
Enhanced Analytical Reliability: ¹³C labels are chemically stable and do not undergo exchange with the surrounding environment, unlike some deuterium labels in certain positions.[4] The combination of both provides a robust and reliable internal standard.
Applications in Drug Development and Metabolic Research
The primary application of 13C4,d3 labeled compounds is as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][8][9] These assays are fundamental in various stages of drug development and metabolic research.
Pharmacokinetic (ADME) Studies:
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1][10][11] Accurate quantification of the drug and its metabolites in biological matrices (e.g., plasma, urine, tissues) is essential. Dual-labeled internal standards like 13C4,d3 compounds are invaluable for these studies, providing the necessary precision and accuracy for regulatory submissions.[5]
Metabolic Flux Analysis:
By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the flow of carbon atoms through various metabolic pathways.[12][13][14] This technique, known as metabolic flux analysis, provides insights into the activity of different pathways under various conditions, such as in cancer cells or during disease progression.[12][13][15]
Experimental Protocols: Quantification of Endogenous Molecules
The following provides a generalized experimental protocol for the quantification of an endogenous analyte (e.g., a steroid hormone) in a biological sample using a 13C4,d3-labeled internal standard with LC-MS/MS.
1. Sample Preparation:
-
Spiking with Internal Standard: A known concentration of the 13C4,d3-labeled internal standard is added to the biological sample (e.g., serum, plasma) at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction and processing.
-
Extraction: The analyte and internal standard are extracted from the biological matrix. Common techniques include:
-
Protein Precipitation: Addition of a solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte and internal standard.
-
Liquid-Liquid Extraction (LLE): Use of two immiscible solvents to partition the analyte and internal standard into one of the phases.
-
Solid-Phase Extraction (SPE): Passing the sample through a solid sorbent that retains the analyte and internal standard, which are then eluted with a suitable solvent.
-
-
Derivatization (Optional): In some cases, the analyte and internal standard may be chemically modified (derivatized) to improve their chromatographic properties or ionization efficiency in the mass spectrometer.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The analyte and the co-eluting 13C4,d3-labeled internal standard are separated from other sample components on a chromatographic column (e.g., a C18 column).
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the unlabeled analyte and the 13C4,d3-labeled internal standard are monitored.
3. Data Analysis and Quantification:
-
The concentration of the endogenous analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the 13C4,d3-labeled internal standard.
-
A calibration curve is typically generated using known concentrations of the unlabeled analyte spiked into a similar biological matrix, with a constant concentration of the internal standard.
Quantitative Data Presentation
The use of 13C4,d3-labeled internal standards allows for the generation of highly accurate and precise quantitative data. The tables below present hypothetical validation data for an LC-MS/MS assay for the quantification of a steroid hormone using a 13C4,d3-labeled internal standard.
Table 1: Calibration Curve Parameters
| Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 10 | 0.012 |
| 0.5 | 10 | 0.058 |
| 1.0 | 10 | 0.115 |
| 5.0 | 10 | 0.592 |
| 10.0 | 10 | 1.180 |
| 50.0 | 10 | 5.950 |
| 100.0 | 10 | 11.920 |
Table 2: Assay Precision and Accuracy
| Quality Control Sample | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| Low QC | 0.3 | 0.29 ± 0.02 | 6.9 | 96.7 |
| Medium QC | 30 | 31.2 ± 1.5 | 4.8 | 104.0 |
| High QC | 80 | 78.9 ± 3.1 | 3.9 | 98.6 |
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: A generalized workflow for the quantitative analysis of a biological sample using a 13C4,d3-labeled internal standard and LC-MS/MS.
Simplified Steroid Hormone Signaling Pathway
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 4. ukisotope.com [ukisotope.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. iris-biotech.de [iris-biotech.de]
- 12. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
An In-depth Technical Guide to Metabolic Flux Analysis Using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, a stable isotope-labeled tracer, in metabolic flux analysis (MFA). This powerful technique allows for the quantitative study of metabolic pathways in real-time, offering critical insights into cellular physiology and disease states.
Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By quantifying the rates (fluxes) of these reactions, researchers can gain a deeper understanding of cellular metabolism under various conditions. ¹³C-MFA, a specialized branch of MFA, utilizes substrates labeled with the stable isotope carbon-13 (¹³C) to trace the flow of carbon atoms through metabolic pathways.[1][2] This approach provides a detailed and dynamic picture of cellular metabolism that is not attainable through other methods like transcriptomics or proteomics.[3]
The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites.[1] This is typically achieved using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The resulting mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes.[3]
Sodium 3-methyl-2-oxobutanoate (KIV) in Metabolism
Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine.[4] It is formed through the transamination of valine and can be further metabolized through several pathways. KIV can be oxidatively decarboxylated to form isobutyryl-CoA, which then enters the tricarboxylic acid (TCA) cycle. Alternatively, KIV can be reductively aminated to regenerate valine or can be a precursor for the synthesis of other molecules.[5]
The use of isotopically labeled KIV, such as Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, allows for the precise tracing of the metabolic fate of this important keto acid. The ¹³C₄ labeling provides information on the carbon backbone, while the d₃ (deuterium) labeling can offer insights into specific enzymatic reactions and hydrogen exchange.
Quantitative Data from Metabolic Flux Analysis
Due to the highly specific nature of the Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ tracer, publicly available quantitative flux data is limited. However, we can present representative data from studies using closely related tracers, such as ¹³C-labeled valine, to illustrate the type of quantitative information that can be obtained. The following table summarizes hypothetical flux partitioning data around the KIV node, based on findings from ¹³C-valine tracer experiments.[5][6]
| Metabolic Flux | Relative Flux (%) | Description |
| KIV from Valine | 100 | Influx to the KIV pool from the transamination of the labeled valine tracer. |
| KIV to Isobutyryl-CoA | 60 | The fraction of KIV that is committed to catabolism via oxidative decarboxylation. |
| KIV to Valine | 30 | The portion of KIV that is reductively aminated back to valine, indicating reversible transamination. |
| KIV to Other Pathways | 10 | The fraction of KIV that is utilized in other biosynthetic pathways. |
This table presents a hypothetical scenario to demonstrate the type of quantitative data generated from MFA studies. Actual flux distributions will vary depending on the cell type, physiological conditions, and experimental design.
Experimental Protocols
The following sections detail the key experimental methodologies for conducting a metabolic flux analysis study using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a desired density in 6-well plates (or other suitable culture vessels) and allow them to adhere and grow overnight. Include extra wells for cell counting.[7]
-
Media Preparation: Prepare culture medium containing Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ at a known concentration. The base medium should be formulated to ensure that the labeled tracer is the primary source of KIV. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids and other interfering compounds.[7]
-
Isotopic Labeling: After the initial growth phase, aspirate the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.[7]
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state. The optimal incubation time will vary depending on the cell type and the metabolic pathways of interest, and may range from several hours to over 24 hours.[7][8]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture, to the culture plate.[9] Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.
Mass Spectrometry Analysis
-
Sample Preparation: The extracted metabolites may require derivatization to improve their volatility and chromatographic separation for GC-MS analysis.
-
GC-MS or LC-MS Analysis: Analyze the samples using a gas chromatograph or liquid chromatograph coupled to a mass spectrometer. The instrument will separate the metabolites and detect the mass-to-charge ratio of the different isotopologues.
-
Data Acquisition: Acquire the mass spectra for all relevant metabolites, paying close attention to the mass isotopomer distributions (MIDs), which reflect the incorporation of the ¹³C and deuterium labels.
Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of Sodium 3-methyl-2-oxobutanoate
The following diagram illustrates the central metabolic pathways involving Sodium 3-methyl-2-oxobutanoate.
Experimental Workflow for ¹³C-MFA
This diagram outlines the key steps in a typical ¹³C-MFA experiment.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-2-oxobutanoic acid | C5H8O3 | CID 49 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide on the Biological Precursors of Pantothenic Acid in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of pantothenic acid (Vitamin B5) in the model organism Escherichia coli. Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Understanding the intricacies of its synthesis is paramount for metabolic engineering efforts aimed at overproducing this valuable vitamin and for the development of novel antimicrobial agents targeting this essential pathway.
The Core Biosynthetic Pathway
In E. coli, the de novo synthesis of pantothenic acid is a convergent pathway originating from two primary biological precursors: the branched-chain amino acid precursor α-ketoisovalerate and the amino acid L-aspartate . The pathway comprises four key enzymatic steps to produce the two essential moieties, pantoate and β-alanine , which are subsequently condensed to form pantothenate.
The enzymes and their corresponding genes involved in this pathway are:
-
Ketopantoate hydroxymethyltransferase (KPHMT) , encoded by the panB gene.
-
Ketopantoate reductase (KPR) , encoded by the panE gene.
-
Aspartate-α-decarboxylase (ADC) , encoded by the panD gene.
-
Pantothenate synthetase (PS) , encoded by the panC gene.
The overall biosynthetic scheme is depicted below.
Quantitative Analysis of Pathway Enzymes
The efficiency of the pantothenic acid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. A summary of the key kinetic parameters for the E. coli enzymes is presented in the table below.
| Enzyme (Gene) | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| KPHMT (panB) | α-Ketoisovalerate | - | - | [1] |
| 5,10-Methylenetetrahydrofolate | - | - | [1] | |
| KPR (panE) | Ketopantoate | 60 | 40 | [2] |
| NADPH | 20 | 40 | [2] | |
| ADC (panD) | L-Aspartate | 151 ± 16 | 0.57 | [3][4] |
| PS (panC) | Pantoate | 63 | - | [5] |
| β-Alanine | 150 | - | [5] | |
| ATP | 100 | - | [5] |
Metabolic Engineering for Enhanced Production
Metabolic engineering strategies have been successfully employed to enhance the production of pantothenic acid in E. coli. These approaches often involve the overexpression of key pathway enzymes, attenuation of competing pathways, and optimization of fermentation conditions. The table below summarizes some reported pantothenic acid titers achieved through metabolic engineering.
| E. coli Strain | Engineering Strategy | Titer (g/L) | Reference(s) |
| Engineered W3110 | Overexpression of panBC from C. glutamicum, mutagenesis of pantothenate kinase, and deletion of threonine deaminase. | 28.45 | [6] |
| Engineered W3110 | Deletion of aceF and mdh, overexpression of ppnk. | 68.3 | [7] |
| Engineered W3110 derivative | Blocking organic acid pathway, boosting pyruvate biosynthesis, relieving feedback inhibition of acetolactate synthase, and improving glucose intake. | 62.82 | [8] |
| Engineered E. coli | Screening of panC genes from diverse species. | 101.2 | [9] |
Regulation of the Pantothenic Acid Biosynthesis Pathway
The biosynthesis of pantothenic acid and its subsequent conversion to CoA are tightly regulated in E. coli to maintain cellular homeostasis. The primary regulatory mechanisms include feedback inhibition and the formation of regulatory protein complexes.
-
Feedback Inhibition of Pantothenate Kinase (CoaA): The first enzyme in the conversion of pantothenate to CoA, pantothenate kinase (encoded by coaA), is allosterically inhibited by the end-product, CoA, and its thioesters. This inhibition acts as a key control point, modulating the flux of pantothenate into the CoA biosynthetic pathway.[7][10][11]
-
Regulation of Aspartate-α-decarboxylase (PanD) by PanZ: The activity of PanD, which produces β-alanine, is modulated by a regulatory protein, PanZ. The formation of a PanD-PanZ complex, which is dependent on the presence of CoA or acetyl-CoA, can inhibit PanD activity, thereby controlling the supply of β-alanine for pantothenate synthesis.[12][13]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the enzymes of the pantothenic acid biosynthetic pathway. Below are outlines for the assays of the four key enzymes.
Ketopantoate Hydroxymethyltransferase (KPHMT, PanB) Assay
This assay measures the formation of ketopantoate from α-ketoisovalerate and 5,10-methylenetetrahydrofolate.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), α-ketoisovalerate, 5,10-methylenetetrahydrofolate, and MgCl₂.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified PanB enzyme.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Termination: Stop the reaction, for example, by adding an acid like HCl.
-
Quantification: The product, ketopantoate, can be quantified in a coupled assay with excess ketopantoate reductase (PanE) and NADPH. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored.
Ketopantoate Reductase (KPR, PanE) Assay
This is a continuous spectrophotometric assay that measures the NADPH-dependent reduction of ketopantoate to pantoate.
Protocol Outline:
-
Assay Mixture: In a quartz cuvette, prepare an assay mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), NADPH, and ketopantoate.
-
Initiation: Start the reaction by adding a small volume of purified PanE enzyme.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the enzyme activity.
Aspartate-α-decarboxylase (ADC, PanD) Assay
This assay measures the production of β-alanine from L-aspartate. The product can be quantified by HPLC.[3][14]
Protocol Outline:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM sodium phosphate, pH 7.0) and L-aspartate.
-
Enzyme Addition: Initiate the reaction with purified PanD enzyme.
-
Incubation and Termination: Incubate at 37°C and stop the reaction at various time points by heat inactivation or acid addition.
-
Quantification: The amount of β-alanine produced is quantified by reverse-phase HPLC, often after derivatization with a fluorescent tag such as o-phthalaldehyde (OPA) to allow for sensitive detection.
Pantothenate Synthetase (PS, PanC) Assay
This is a coupled enzyme assay that measures the production of AMP, which is then used in a series of reactions leading to the oxidation of NADH.
Protocol Outline:
-
Coupled Assay Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 8.0), ATP, pantoate, β-alanine, phosphoenolpyruvate (PEP), NADH, MgCl₂, KCl, and the coupling enzymes myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Initiation: Start the reaction by adding purified PanC enzyme.
-
Measurement: The AMP produced by PanC is converted back to ATP in a series of reactions that consume NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Conclusion
The biosynthesis of pantothenic acid in E. coli is a well-characterized pathway that serves as an excellent model for both fundamental research and applied biotechnology. The availability of genetic tools and a deep understanding of the enzymes involved have enabled significant progress in the metabolic engineering of this bacterium for the overproduction of vitamin B5. Furthermore, the essential nature of this pathway in many pathogenic bacteria, but not in humans, makes it an attractive target for the development of novel antimicrobial drugs. This guide provides a foundational resource for professionals seeking to explore and exploit the pantothenic acid biosynthetic pathway in E. coli.
References
- 1. uniprot.org [uniprot.org]
- 2. Systematic identification of allosteric effectors in Escherichia coli metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escherichia coli L-aspartate-alpha-decarboxylase: preprotein processing and observation of reaction intermediates by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles of transcriptional regulation and evolution of the metabolic system in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Structural basis for the feedback regulation of Escherichia coli pantothenate kinase by coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Escherichia coli L-aspartate-alpha-decarboxylase: preprotein processing and observation of reaction intermediates by electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ in Modern Proteomics: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, a stable isotope-labeled metabolic tracer, and its application in quantitative proteomics research. We detail the underlying biochemical principles, provide comprehensive experimental methodologies, and present relevant quantitative data to empower researchers in leveraging this tool for the study of protein synthesis, metabolic flux, and cellular signaling.
Introduction: Bridging Metabolism and Proteomics
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ is the sodium salt of a heavily labeled alpha-ketoisovalerate (α-KIV), a branched-chain keto acid (BCKA). In cellular metabolism, α-KIV is the direct precursor to the essential branched-chain amino acid (BCAA), Valine.[1][2] The compound's utility in proteomics stems from the principles of metabolic labeling. When introduced into cell culture, this "heavy" ketoacid is readily taken up by cells and converted by branched-chain amino acid transaminases (BCATs) into Valine that is isotopically labeled with four Carbon-13 (¹³C) atoms and three deuterium (d) atoms.
This newly synthesized heavy Valine joins the intracellular amino acid pool and is incorporated into proteins during translation. Consequently, all newly synthesized proteins become labeled. By using mass spectrometry, researchers can distinguish between pre-existing ("light") proteins and newly synthesized ("heavy") proteins based on a predictable mass shift. This allows for the precise quantification of protein synthesis rates and the analysis of proteome dynamics under various experimental conditions.[3][4] This technique is an extension of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a cornerstone method in quantitative proteomics.[5]
Core Principle: From Labeled Ketoacid to Quantifiable Protein
The central workflow involves the intracellular conversion of the labeled precursor and its incorporation into the proteome. This process allows the proteome to reflect the metabolic state of the cell, providing a dynamic picture of cellular activity.
Metabolic Conversion Pathway
The tracer, Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, is transported into the cell where it is converted to Valine-¹³C₄,d₃. This heavy amino acid is then charged to its cognate tRNA (tRNA-Val) and subsequently incorporated into nascent polypeptide chains by the ribosome during protein synthesis.
Experimental Workflow and Protocols
A typical proteomics experiment using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ involves several key stages, from cell culture preparation to mass spectrometry data analysis.
General Experimental Workflow
The overall process can be visualized as a multi-step pipeline. The "heavy" labeled cells serve as the experimental condition, which can be compared against an unlabeled ("light") control population.
Detailed Experimental Protocol
This protocol provides a representative methodology for labeling mammalian cells to measure protein synthesis. It is synthesized from standard SILAC procedures and metabolic tracer studies.[4][6][7]
A. Reagent and Media Preparation:
-
Prepare a custom mammalian cell culture medium (e.g., DMEM or RPMI-1640) that specifically lacks L-Valine. This can be done by preparing the medium from individual components or by purchasing custom-formulated media.
-
Dialyze fetal bovine serum (FBS) to remove endogenous amino acids. A 10 kDa molecular weight cutoff is typically sufficient.
-
Prepare the "Light" medium: Supplement the Valine-free base medium with dialyzed FBS and standard, unlabeled L-Valine to a final physiological concentration (e.g., ~0.8 mM for DMEM).
-
Prepare the "Heavy" labeling medium: Supplement the Valine-free base medium with dialyzed FBS and Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃. The concentration should be equimolar to the L-Valine in the "Light" medium. Note: As cells will convert the ketoacid to Valine, this serves as the sole source for this amino acid.
B. Cell Culture and Labeling:
-
Culture two separate populations of cells: one in the "Light" medium (control) and one in the "Heavy" medium (experimental).
-
For studies on protein synthesis rates, cells can be acutely labeled. Grow cells to ~70-80% confluency in standard complete medium. Then, wash the cells with phosphate-buffered saline (PBS) and switch to the "Heavy" labeling medium. Labeling times can range from minutes to hours depending on the desired temporal resolution.[8]
-
For steady-state labeling to compare two entire proteomes, cells should be cultured in the "Heavy" medium for at least five to six cell divisions to ensure >98% incorporation of the labeled amino acid.[4]
C. Sample Preparation for Mass Spectrometry:
-
Harvest both "Light" and "Heavy" cell populations. Wash thoroughly with ice-cold PBS to remove any residual media.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates (e.g., 50 µg + 50 µg). This 1:1 mixing is crucial as it controls for variance in subsequent sample processing steps.[1]
-
Perform in-solution or in-gel digestion of the combined protein mixture. A common method involves reduction (with DTT), alkylation (with iodoacetamide), and overnight digestion with a protease like Trypsin.
D. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-liquid chromatography system (nanoLC-MS/MS).
-
Set up the data acquisition method to perform data-dependent acquisition (DDA), where the instrument surveys for precursor ions and selects the most intense ones for fragmentation (MS/MS).
E. Data Analysis:
-
Process the raw mass spectrometry data using a software platform capable of quantitative proteomics analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides by matching MS/MS spectra to a protein sequence database.
-
Crucially, it will detect peptide pairs that are chemically identical but differ in mass due to the incorporated stable isotopes.
-
The ratio of the signal intensities of the "Heavy" to "Light" peptide pairs is calculated. The median ratio of all peptides identified for a given protein determines the relative abundance or synthesis rate of that protein between the two conditions.
Quantitative Data Presentation
The use of labeled tracers allows for precise quantification of metabolic fluxes. The data below, adapted from a study on inter-organ BCAA metabolism in a pig model, illustrates the type of quantitative insights that can be gained. While this study measures net flux across organs rather than intracellular protein synthesis, it demonstrates the quantitative power of stable isotope tracing in the context of BCAA/BCKA metabolism.[9]
| Metabolite | Postabsorptive Net Flux (nmol/kg/min) | Postprandial Net Flux (mmol/kg/4h) |
| Organ | Hindquarter (Muscle) | Liver |
| α-Ketoisocaproate (KIC) | Release | Uptake |
| 3-Methyl-2-oxovalerate (KMV) | Release | Uptake |
| α-Ketoisovalerate (KIV) | Release | Uptake |
| Total BCKA | Release | Uptake |
Table 1: Net flux of branched-chain keto acids (BCKAs) across muscle and liver. In the postprandial (fed) state, muscle releases BCKAs (including α-KIV) into circulation, which are subsequently taken up by the liver for further metabolism. Data adapted from Ten Have et al. (2021).[9] Note: Specific postabsorptive values were not detailed for individual BCKAs in the source but showed a general pattern of release and uptake.
Application in Signaling Pathway Analysis
BCAA metabolism is intrinsically linked to the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a master regulator of cell growth and protein synthesis.[10] Leucine, in particular, is a potent activator of mTORC1.[11][12] By using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ to trace the fate of Valine, researchers can investigate how Valine metabolism, in concert with other BCAAs, impacts this critical pathway and its downstream effects on the proteome.
Conclusion and Future Directions
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ is a powerful tool for researchers investigating the interplay between metabolism and protein dynamics. By serving as a metabolic precursor to labeled Valine, it enables the precise measurement of de novo protein synthesis and allows for the elucidation of how metabolic perturbations affect the proteome. This approach is particularly valuable in fields such as cancer metabolism, metabolic disorders, and drug development, where understanding the dynamic regulation of protein synthesis is paramount. Future applications may integrate this labeling strategy with other 'omics' technologies to build more comprehensive models of cellular function and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-Chain Amino Acid Ingestion Stimulates Muscle Myofibrillar Protein Synthesis following Resistance Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Supplementation of Branched-Chain Amino Acids to Reduced-Protein Diet on Skeletal Muscle Protein Synthesis and Degradation in the Fed and Fasted States in a Piglet Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis using Sodium 3-methyl-2-oxobutanoate-13C4,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, known as tracers, and tracking their incorporation into downstream metabolites, researchers can quantify the flow of atoms through metabolic pathways. This application note provides a detailed protocol for conducting MFA studies using Sodium 3-methyl-2-oxobutanoate-13C4,d3, a stable isotope-labeled tracer designed to probe the catabolism of the branched-chain amino acid (BCAA) valine.
Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is the cognate alpha-keto acid of valine. The 13C and deuterium labels on this tracer allow for sensitive and accurate tracking of its metabolic fate using mass spectrometry. Understanding the flux through the valine catabolic pathway is critical in various research areas, including the study of metabolic diseases like diabetes and maple syrup urine disease, cancer metabolism, and in the development of novel therapeutics targeting amino acid metabolism.
Core Concepts
-
Stable Isotope Tracers: Non-radioactive isotopes (e.g., 13C, 2H, 15N) are incorporated into metabolic substrates. These labeled compounds are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner.
-
Mass Spectrometry (MS): This analytical technique separates ions based on their mass-to-charge ratio, allowing for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition) of metabolites.
-
Metabolic Modeling: The isotopic labeling patterns of measured metabolites are used to constrain a computational model of the metabolic network, which then calculates the intracellular reaction rates (fluxes).
Signaling Pathway: Valine Catabolism
The tracer, this compound, directly enters the valine catabolic pathway. The initial and shared steps of BCAA catabolism occur primarily in the muscle.[1] The first step for valine is a reversible transamination to form its corresponding α-keto acid, which is the tracer itself.[1] The subsequent irreversible oxidative decarboxylation is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2] The resulting isobutyryl-CoA then undergoes a series of reactions to ultimately produce propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle as succinyl-CoA.[1][3][4]
Experimental Workflow
A typical MFA experiment involves several key stages, from initial cell culture to final data analysis. The following diagram outlines a generalized workflow for a cell culture-based experiment.
Detailed Experimental Protocol (Cell Culture)
This protocol provides a general framework for a stable isotope tracing experiment in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Custom DMEM medium lacking valine
-
This compound
-
Unlabeled Sodium 3-methyl-2-oxobutanoate (for control)
-
Cell culture plates or flasks
-
Ice-cold 0.9% NaCl solution
-
Ice-cold methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in culture plates or flasks at a density that will result in ~80% confluency at the time of the experiment.
-
Culture cells in standard medium supplemented with dialyzed FBS under standard conditions (e.g., 37°C, 5% CO2). The use of dialyzed FBS is recommended to minimize the concentration of unlabeled amino acids.[5]
-
-
Preparation of Tracer Medium:
-
Prepare the experimental medium by supplementing valine-free DMEM with dialyzed FBS and the desired concentration of this compound. A typical concentration may range from 100 µM to the physiological concentration of valine.
-
Prepare a control medium with unlabeled Sodium 3-methyl-2-oxobutanoate at the same concentration.
-
-
Isotopic Labeling:
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed tracer medium to the cells. The duration of labeling will depend on the turnover rate of the metabolites of interest. For intermediates in central carbon metabolism, isotopic steady state is often reached within hours.[5][6] A time-course experiment is recommended to determine the optimal labeling time.
-
-
Metabolite Extraction:
-
To quench metabolic activity and extract intracellular metabolites, rapidly aspirate the tracer medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Place the culture vessel on dry ice or in a freezer at -80°C for at least 15 minutes to ensure complete cell lysis and precipitation of proteins.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. This is the metabolite extract.
-
Store the metabolite extract at -80°C until analysis by mass spectrometry.
-
Mass Spectrometry Analysis:
-
The metabolite extracts are typically analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
LC-MS is often preferred for the analysis of a wide range of polar metabolites.
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the target metabolites (e.g., intermediates of the valine catabolic pathway and the TCA cycle).
Data Analysis:
-
The raw mass spectrometry data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves peak integration and correction for the natural abundance of stable isotopes.
-
The MIDs are then used as input for MFA software (e.g., INCA, Metran) which uses a metabolic network model to estimate the intracellular fluxes that best explain the observed labeling patterns.
Quantitative Data Summary
The following table provides representative data on the net fluxes of branched-chain amino and keto acids across various organs in a porcine model, which can serve as a reference for expected physiological ranges. This data highlights the significant role of the hindquarter (muscle) in releasing branched-chain keto acids and the liver in their uptake.[7][8]
| Compound | Organ | Net Flux (nmol/kg body wt/min) - Postabsorptive | Net Flux (µmol/kg body wt/4 h) - Postprandial |
| α-Ketoisocaproate (KIC) | Hindquarter (HQ) | - | 46.2 [34.2, 58.2] (Release) |
| Portal Drained Viscera (PDV) | - | 12.3 [7.0, 17.6] (Release) | |
| Liver | - | Uptake | |
| 3-Methyl-2-oxovalerate (KMV) | Hindquarter (HQ) | - | 46.2 [34.2, 58.2] (Release) |
| Liver | - | Uptake | |
| α-Ketoisovalerate (KIV) | Hindquarter (HQ) | - | 46.2 [34.2, 58.2] (Release) |
| Kidney | - | 10.0 [2.3, 17.8] (Release) | |
| Liver | - | Uptake | |
| All BCKA | Portal Drained Viscera (PDV) | 144[9] (Uptake) | - |
| Liver | - | 200 (Uptake) |
Data presented as mean [95% CI]. Positive values indicate release, and negative values (or "Uptake") indicate uptake by the organ.
Troubleshooting and Considerations
-
Choice of Tracer Concentration: The concentration of the tracer should be carefully chosen to be physiologically relevant and to achieve sufficient labeling of downstream metabolites without causing metabolic perturbations.
-
Isotopic Steady State: It is crucial to determine if the system has reached an isotopic steady state, where the isotopic labeling of intracellular metabolites is constant over time.[6] This can be assessed by performing a time-course experiment. If a steady state is not reached, non-stationary MFA methods may be required.
-
Metabolic Quenching: Rapid and effective quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.
-
Data Normalization: Proper normalization of metabolite levels (e.g., to cell number or protein content) is essential for accurate comparisons between different experimental conditions.
-
Metabolic Network Model: The accuracy of the estimated fluxes is highly dependent on the completeness and accuracy of the metabolic network model used in the analysis.
By following this detailed protocol and considering these key aspects, researchers can effectively utilize this compound to gain valuable insights into the dynamics of valine catabolism and its role in health and disease.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valine - Wikipedia [en.wikipedia.org]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based 13C Metabolic Flux Analysis
Abstract
Stable Isotope-Resolved Metabolomics (SIRM), particularly using 13C-labeled substrates, has become a cornerstone for quantifying the dynamic state of metabolic pathways in biological systems. This application note provides a comprehensive overview and detailed protocols for conducting 13C-labeling experiments and analyzing the resulting metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are tailored for researchers, scientists, and drug development professionals aiming to elucidate metabolic reprogramming in disease, identify novel drug targets, and understand mechanisms of drug action.
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1][2] By introducing a stable isotope-labeled substrate, such as [U-13C]-glucose, into a biological system, the 13C atoms are incorporated into downstream metabolites. Mass spectrometry can then be used to measure the mass shifts in these metabolites, revealing the distribution of the 13C label. This mass isotopologue distribution (MID) provides a detailed fingerprint of the active metabolic pathways and their relative contributions to cellular metabolism.[3]
This technique is invaluable in drug discovery and development for:
-
Understanding the metabolic phenotype of cancer cells and other disease models.
-
Identifying metabolic liabilities that can be targeted for therapeutic intervention.
-
Assessing the on-target and off-target effects of drug candidates on cellular metabolism.[4][]
-
Elucidating mechanisms of drug resistance.
This document provides a standard workflow and detailed protocols for performing 13C-MFA, from cell culture and labeling to data analysis and interpretation.
Principle of the Method
The core principle of 13C-MFA involves reaching an isotopic steady state, where the enrichment of 13C in intracellular metabolites becomes constant.[6] Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose, [U-13C]-glutamine). As the cells metabolize the labeled substrate, the 13C isotope is incorporated into various downstream metabolites. The pattern and extent of 13C incorporation are directly related to the activity of the metabolic pathways.
After a period of incubation, metabolites are extracted and analyzed by mass spectrometry. The mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). The incorporation of 13C atoms (13.003355 amu) instead of 12C atoms (12.000000 amu) results in a predictable mass increase for each metabolite and its fragments.[7] By quantifying the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.), we can deduce the metabolic pathways that were active in the cells.[3][7]
Experimental and Data Analysis Workflow
A typical workflow for a 13C metabolic flux experiment is a multi-step process that requires careful planning and execution.[1][6][8] The major steps include experimental design, conducting the tracer experiment, measuring isotopic labeling, and estimating metabolic fluxes.[6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Labeled Compound Tracing using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with 13C labeled compounds to trace metabolic pathways. This powerful technique offers unparalleled insights into cellular metabolism, making it an invaluable tool in basic research, drug discovery, and development.[1][2][3][4]
Introduction to 13C NMR-Based Metabolic Tracing
13C NMR spectroscopy, when used with substrates isotopically enriched with 13C, allows for the direct observation of carbon flow through metabolic networks.[2][5] Unlike other methods, NMR is non-destructive and provides detailed information on the specific location of the 13C label within a metabolite, revealing which pathways are active.[6][7] This technique is instrumental in identifying metabolic reprogramming in diseases like cancer, understanding drug mechanisms of action, and assessing the metabolic fate of drug candidates.[8][9][10]
The key advantages of 13C NMR for metabolic tracing include:
-
Positional Information: NMR can distinguish between different isotopomers (molecules with the same number of 13C atoms but at different positions), providing detailed insights into pathway utilization.[5]
-
Quantitative Analysis: NMR allows for the accurate quantification of isotopic enrichment and metabolic fluxes.[11]
-
Non-destructive: The sample can be recovered after analysis for further experiments.
-
Versatility: Applicable to a wide range of biological samples, including cell cultures, tissues, and biofluids.[12][13]
Despite its power, the primary limitation of 13C NMR is its relatively low sensitivity compared to 1H NMR.[7][14] However, advancements in NMR technology, such as higher field magnets and cryoprobes, have significantly improved sensitivity.[7][14]
Core Applications
Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a cornerstone application that quantifies the rates (fluxes) of metabolic reactions within a cell or organism.[4][15] By introducing a 13C-labeled substrate (e.g., [U-13C]-glucose) and analyzing the resulting 13C labeling patterns in downstream metabolites, researchers can construct a detailed map of metabolic activity.[2][3]
Drug Development and Metabolism
In drug development, 13C labeled compounds are used to trace the metabolic fate of a drug candidate. This helps in identifying metabolites, understanding biotransformation pathways, and assessing potential off-target effects.
Cancer Metabolism Research
Cancer cells exhibit altered metabolism to support their rapid proliferation.[10] 13C tracing studies using substrates like [U-13C]-glucose and [U-13C]-glutamine have been pivotal in elucidating these metabolic shifts, such as the Warburg effect, and identifying potential therapeutic targets.[8][9]
Experimental Workflow
The general workflow for a 13C NMR tracing experiment involves several key stages, from sample preparation to data analysis.
Caption: General workflow for a 13C NMR metabolic tracing experiment.
Protocols
Protocol 1: Cell Culture Labeling and Metabolite Extraction
This protocol is suitable for both adherent and suspension mammalian cells.
Materials:
-
Cell culture medium deficient in the nutrient to be labeled (e.g., glucose-free DMEM)
-
13C-labeled substrate (e.g., [U-13C]-glucose)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution: 80% Methanol in water, pre-chilled to -80°C[16]
-
Extraction solvent: 80% Methanol in water, pre-chilled to -80°C[16]
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 4°C
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).[16]
-
Labeling:
-
For adherent cells, aspirate the medium, wash once with pre-warmed PBS, and replace with pre-warmed labeling medium (e.g., glucose-free DMEM supplemented with [U-13C]-glucose and dFBS).
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend in pre-warmed labeling medium.
-
-
Incubation: Incubate the cells under normal growth conditions for a duration sufficient to reach isotopic steady-state. This time can range from minutes for glycolysis to several hours for the TCA cycle and lipid metabolism.[10][16] It is recommended to perform a time-course experiment to determine the optimal labeling time for the pathways of interest.[10]
-
Quenching Metabolism:
-
Adherent Cells: Place the culture dish on ice, aspirate the labeling medium, and immediately add ice-cold quenching solution.[16] Scrape the cells and transfer the cell suspension to a pre-chilled tube.
-
Suspension Cells: Pellet the cells by centrifugation at 4°C, rapidly aspirate the supernatant, and resuspend the pellet in ice-cold quenching solution.
-
-
Metabolite Extraction:
-
Incubate the cell suspension on ice for 20 minutes at -80°C.[16]
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant containing the metabolites to a new tube.
-
The resulting extract can be dried using a vacuum concentrator (e.g., SpeedVac) and stored at -80°C until NMR analysis.[16]
-
Protocol 2: Tissue Metabolite Extraction
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled in liquid nitrogen
-
Extraction solvent: 80% Methanol in water, pre-chilled to -80°C
-
Homogenizer (optional)
-
Centrifuge capable of 4°C
Procedure:
-
Tissue Collection: Immediately after excision, snap-freeze the tissue in liquid nitrogen to quench metabolism.[17]
-
Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
-
Alternatively, use a cryogenic homogenizer.
-
-
Extraction:
-
Add the powdered tissue to a pre-chilled tube containing ice-cold extraction solvent.
-
Vortex thoroughly and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
-
Sample Collection:
-
Collect the supernatant containing the polar metabolites.
-
Dry the extract using a vacuum concentrator and store at -80°C.
-
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
NMR buffer (e.g., phosphate buffer in D2O, pH 7.0)
-
Internal standard (e.g., DSS or TSP for chemical shift referencing and quantification)
-
5 mm NMR tubes
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume of NMR buffer containing the internal standard.
-
pH Adjustment: Check and adjust the pH of the sample to ensure consistency between samples, as chemical shifts can be pH-dependent.
-
Transfer to NMR Tube: Transfer the final sample to an NMR tube.
-
NMR Data Acquisition: Acquire 1D and 2D NMR spectra. The choice of experiments and parameters will depend on the specific research question.
Table 1: Recommended NMR Acquisition Parameters for 13C Tracing Studies
| Experiment | Purpose | Key Parameters |
| 1D 13C {1H} | Rapid screening of highly enriched metabolites. | Pulse Program: zgdc30[18]Relaxation Delay (D1): 2.0 s[18]Acquisition Time (AQ): 1.0 s[18]Number of Scans (NS): 128 or higher, depending on concentration[18] |
| 2D 1H-13C HSQC | Correlate 13C nuclei with their attached protons for unambiguous identification. | Spectral Widths: ~12 ppm (1H), ~160 ppm (13C)Number of Increments: 256-512 in the indirect (13C) dimensionRelaxation Delay: 1.5-2.0 s |
| 2D 13C-13C TOCSY | Establish carbon-carbon connectivity to trace the flow of 13C atoms through pathways. | Mixing Time: 20-60 ms[11]Relaxation Delay: 2.0-4.0 s[11]Requires uniformly 13C-labeled samples for optimal performance.[11] |
Data Presentation and Analysis
Quantitative Data Summary
The following table presents example data from a hypothetical [U-13C]-glucose tracing experiment in a cancer cell line, demonstrating how quantitative data can be structured for comparison.
Table 2: Fractional 13C Enrichment in Key Metabolites
| Metabolite | Carbon Position | Control Cells (%) | Treated Cells (%) |
| Lactate | C3 | 95 ± 3 | 80 ± 5 |
| Alanine | C3 | 92 ± 4 | 75 ± 6 |
| Glutamate | C4 | 45 ± 5 | 25 ± 4 |
| Glutamate | C2 | 30 ± 4 | 15 ± 3 |
| Citrate | C4 | 40 ± 6 | 20 ± 5 |
Data are presented as mean ± standard deviation of the percentage of the metabolite pool labeled with 13C at the specified carbon position.
Data Processing and Analysis Workflow
Caption: Workflow for processing and analyzing 13C NMR metabolomics data.
Signaling Pathways and Metabolic Networks
Central Carbon Metabolism
The following diagram illustrates the major pathways of central carbon metabolism that are commonly traced using 13C-labeled glucose.
Caption: Central carbon metabolism pathways traced with 13C-glucose.
These application notes and protocols provide a solid foundation for researchers to design and execute 13C NMR-based metabolic tracing experiments. By carefully following these guidelines, scientists can obtain high-quality, quantitative data to unravel the complexities of cellular metabolism.
References
- 1. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. Isotope tracing of human clear cell renal cell carcinomas demonstrates suppressed glucose oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Metabolic Mixtures by 2D 13C-Constant-Time TOCSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 17. researchgate.net [researchgate.net]
- 18. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Notes and Protocols for Quantifying Metabolic Pathways with Sodium 3-methyl-2-oxobutanoate-13C4,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is the keto acid analog of the branched-chain amino acid (BCAA) valine. Its isotopically labeled form, Sodium 3-methyl-2-oxobutanoate-13C4,d3, serves as a powerful tracer for elucidating the metabolic fate of valine and the broader pathways of BCAA catabolism. Stable isotope tracing coupled with mass spectrometry allows for the precise quantification of metabolic fluxes, providing critical insights into cellular and whole-body metabolism in both healthy and diseased states. These studies are pivotal in understanding metabolic reprogramming in diseases such as cancer, diabetes, and inherited metabolic disorders, and are instrumental in the development of novel therapeutic strategies.
The initial and shared steps in BCAA metabolism involve the reversible transamination of BCAAs to their corresponding branched-chain α-ketoacids (BCKAs) by branched-chain aminotransferases (BCATs). Subsequently, the BCKAs undergo irreversible oxidative decarboxylation by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] This is the rate-limiting step in BCAA catabolism. The resulting acyl-CoA derivatives are further metabolized, ultimately entering the tricarboxylic acid (TCA) cycle as either acetyl-CoA or succinyl-CoA, where they contribute to energy production and biosynthetic pathways.
This document provides detailed application notes and protocols for utilizing this compound to quantify these metabolic pathways.
Data Presentation
The following tables summarize quantitative data on the net flux of 3-methyl-2-oxobutanoate (KIV), the non-branded name for the active compound in this compound, and other related metabolites across various organs in a porcine model. This data provides a systemic overview of BCAA and BCKA metabolism.
Table 1: Postabsorptive Net Fluxes of Branched-Chain Keto Acids (BCKAs) and Related Metabolites [2][3][4]
| Metabolite | Liver (nmol/kg body wt/min) | Portal Drained Viscera (PDV) (nmol/kg body wt/min) | Kidney (nmol/kg body wt/min) | Hindquarter (HQ) (nmol/kg body wt/min) |
| KIV | Data Not Available | -144 [95% CI: -216, -13] (Uptake) | Data Not Available | Data Not Available |
| KIC (α-ketoisocaproate) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| KMV (3-methyl-2-oxovalerate) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| HMB (β-hydroxy β-methylbutyrate) | Data Not Available | Data Not Available | 3.2 [95% CI: 1.3, 5.0] (Uptake) | Data Not Available |
Table 2: Postprandial Net Fluxes of Branched-Chain Keto Acids (BCKAs) and Related Metabolites over 4 Hours [2][3][4]
| Metabolite | Liver (µmol/kg body wt/4h) | Portal Drained Viscera (PDV) (µmol/kg body wt/4h) | Kidney (µmol/kg body wt/4h) | Hindquarter (HQ) (µmol/kg body wt/4h) |
| Total BCKAs | 200 [95% CI: 133, 268] (Uptake) | Data Not Available | Data Not Available | 46.2 [95% CI: 34.2, 58.2] (Release) |
| KIV | Data Not Available | Data Not Available | 10.0 [95% CI: 2.3, 17.8] (Release) | Data Not Available |
| KIC | Data Not Available | 12.3 [95% CI: 7.0, 17.6] (Release) | Data Not Available | Data Not Available |
| KMV | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| HMB | 0.76 [95% CI: 0.49, 1.0] (Release) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Protocol 1: Stable Isotope Tracing in Adherent Cell Culture
This protocol outlines the general procedure for tracing the metabolism of this compound in adherent mammalian cells.
Materials:
-
Adherent cells of interest
-
Complete culture medium
-
Culture medium lacking valine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Ammonium Acetate (150 mM, pH 7.3), ice-cold
-
80% Methanol (HPLC grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
-
Dry ice or a pre-cooled metal block
-
Liquid nitrogen (optional)
-
Evaporator (e.g., SpeedVac or Genevac)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of extraction. Prepare a minimum of 3 replicate wells per condition.[5]
-
Tracer Introduction: After allowing cells to adhere overnight, replace the standard culture medium with valine-free medium supplemented with dFBS and the desired concentration of this compound. The optimal concentration and labeling duration should be determined empirically for the specific cell line and experimental goals, but a typical starting point is 24 hours.[5]
-
Metabolite Quenching and Extraction: a. Aspirate the labeling medium. b. Quickly wash the cells twice with ice-cold PBS to remove any remaining tracer.[6] c. To rapidly halt metabolism, place the plate on dry ice.[5] d. Add 1 mL of pre-chilled 80% methanol to each well and incubate at -80°C for 20 minutes.[5] e. Scrape the cells in the methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.[5][6]
-
Sample Processing: a. Centrifuge the cell lysates at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris. b. Carefully transfer the supernatant containing the metabolites to a new tube. c. Dry the metabolite extracts using an evaporator. d. Store the dried extracts at -80°C until analysis by mass spectrometry.[5]
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the preparation of dried metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., for GC-MS: Methoxyamine hydrochloride in pyridine and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))
-
Appropriate solvents for reconstitution (e.g., for LC-MS: 50% acetonitrile in water)
-
Autosampler vials
Procedure for GC-MS:
-
Derivatization: a. To the dried metabolite extract, add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. b. Incubate at 70°C for 90 minutes. c. Add 30 µL of MTBSTFA and incubate at 37°C for 30 minutes.
-
Analysis: Transfer the derivatized sample to a GC-MS autosampler vial for analysis.
Procedure for LC-MS:
-
Reconstitution: Reconstitute the dried metabolite extract in an appropriate solvent, such as 50% acetonitrile in water. The volume should be chosen based on the expected metabolite concentration and the sensitivity of the mass spectrometer.
-
Analysis: Vortex the sample, centrifuge to remove any remaining particulates, and transfer the supernatant to an LC-MS autosampler vial for analysis.
Mandatory Visualization
Caption: Catabolic pathway of this compound.
Caption: Experimental workflow for stable isotope tracing in cell culture.
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for 13C Tracer Experiments in Cell Culture
Introduction
Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to trace the metabolic fate of isotopically labeled substrates, such as 13C-glucose or 13C-glutamine, through cellular pathways.[1] This approach, often referred to as 13C Metabolic Flux Analysis (13C-MFA), provides a quantitative map of reaction rates (fluxes) within a living cell.[2] By tracking the incorporation of 13C into downstream metabolites, researchers can gain detailed insights into the activity of metabolic pathways, identify metabolic reprogramming in disease states like cancer, and elucidate mechanisms of drug action.[3][4] This document provides detailed protocols for the preparation of cultured mammalian cells for 13C tracer experiments, from initial cell culture to the final metabolite extraction.
I. Experimental Design and Considerations
Successful 13C tracer experiments hinge on careful planning. Key considerations include the selection of an appropriate cell line, the choice of isotopic tracer, and the duration of the labeling experiment. The experimental design should aim to achieve a metabolic and isotopic steady state, where the concentrations and isotopic labeling of intracellular metabolites are constant over time.[5]
Cell Line Selection and Maintenance:
-
Choose a cell line that is relevant to the biological question being investigated.
-
Maintain cells in a consistent culture environment (e.g., incubator with controlled temperature, CO2, and humidity) to ensure reproducibility.
-
Regularly check for and treat any potential contamination.
Isotopic Tracer Selection:
-
The choice of tracer is critical as it determines the precision with which metabolic fluxes can be estimated.[6]
-
[U-13C]-glucose is commonly used to trace glucose metabolism through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7]
-
[1,2-13C2]glucose has been shown to provide precise estimates for glycolysis and the PPP.[6][8]
-
[U-13C5]glutamine is the preferred tracer for analyzing the TCA cycle.[6][8]
-
The use of multiple tracers can provide a more comprehensive view of cellular metabolism.[2]
Labeling Duration:
-
The time required to reach isotopic steady state varies depending on the metabolic pathway and the specific metabolites being analyzed.[9]
-
Glycolytic intermediates can reach steady state within minutes, while TCA cycle intermediates may take several hours.[9]
-
Macromolecules like proteins and lipids may require multiple cell population doublings to approach steady-state labeling.[1]
-
It is recommended to perform a time-course experiment to determine the optimal labeling duration for the specific cell line and pathways of interest.
II. Detailed Experimental Protocols
A. Protocol for Preparation of 13C-Labeled Media
-
Start with a basal medium that lacks the nutrient you intend to label (e.g., glucose-free DMEM for 13C-glucose tracing).
-
Supplement the basal medium with the necessary components, such as amino acids, vitamins, and salts, according to the desired formulation.
-
Crucially, use dialyzed fetal bovine serum (FBS) instead of regular FBS to minimize the introduction of unlabeled nutrients.[10]
-
Add the 13C-labeled substrate to the medium at the desired concentration (e.g., 11 mM for glucose, 2 mM for glutamine).[1]
-
Sterile-filter the final prepared medium to remove any potential contaminants.[1]
B. Protocol for Cell Seeding and Culture
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of the experiment.
-
A common starting point is to plate approximately 200,000 or more cells per well in 6-well plates.[10]
-
Allow the cells to attach and grow overnight in standard, unlabeled culture medium.
-
On the day of the experiment, aspirate the standard medium.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.[11]
-
Add the pre-warmed 13C-labeled medium to the cells and return them to the incubator for the predetermined labeling duration.
C. Protocol for Metabolite Extraction
The goal of this step is to rapidly quench all enzymatic activity and extract the intracellular metabolites.
-
At the end of the labeling period, quickly aspirate the 13C-labeled medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.[11]
-
Quench metabolism and extract metabolites by adding a sufficient volume of ice-cold extraction solvent. A common choice is 80% methanol, pre-chilled to -80°C.[11][12] For a 10-cm dish, 4.5 ml is recommended, while 1 ml is suitable for a well in a 6-well plate.[11]
-
Use a cell scraper to collect the cell lysate into a microcentrifuge tube.
-
Incubate the samples at -80°C for at least 20 minutes to ensure complete protein precipitation.[10]
-
Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.[10][13]
-
Store the dried extracts at -80°C until analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][13]
III. Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in 13C tracer experiments.
Table 1: Recommended Cell Seeding Densities
| Culture Vessel | Seeding Density (cells/well or dish) |
|---|---|
| 6-well plate | 2.0 x 10^5 - 5.0 x 10^5 |
| 10-cm dish | 1.0 x 10^6 - 3.0 x 10^6 |
| T-175 flask | 3.0 x 10^7 (for lipid labeling)[13] |
Table 2: Common 13C-Labeled Media Formulations
| Basal Medium | 13C-Tracer | Tracer Concentration | Serum |
|---|---|---|---|
| Glucose-free DMEM | [U-13C6]glucose | 11 mM[1] | 10% Dialyzed FBS[10] |
| Glutamine-free DMEM | [U-13C5]glutamine | 2-4 mM[1][8] | 10% Dialyzed FBS |
| Glucose-free DMEM | [1,2-13C2]glucose | 25 mM (in a 1:1 mix with [U-13C6]glucose)[8] | 10% Dialyzed FBS |
Table 3: Metabolite Extraction Parameters
| Culture Vessel | Extraction Solvent | Solvent Volume | Incubation | Centrifugation |
|---|---|---|---|---|
| 6-well plate | 80% Methanol (-80°C) | 1 ml[11] | -80°C for 20 min[10] | >14,000 x g for 10 min at 4°C[11] |
| 10-cm dish | 80% Methanol (-80°C) | 4.5 ml[11] | -80°C for 20 min | >14,000 x g for 10 min at 4°C |
IV. Visualizations
Experimental Workflow
Caption: A generalized workflow for 13C tracer experiments in cell culture.
Central Carbon Metabolism
Caption: Tracing of 13C from glucose through central carbon metabolism.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 11. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
Application Notes and Protocols for Sodium 3-methyl-2-oxobutanoate-13C4,d3 in Microbial Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, an isotopic tracer, in the field of microbial metabolic engineering. This document outlines its primary application in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to quantitatively assess intracellular metabolic fluxes, particularly within the branched-chain amino acid (BCAA) synthesis and degradation pathways.
Application Notes
Introduction to Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃
Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), is a key intermediate in the biosynthesis and degradation of the branched-chain amino acid valine. The isotopically labeled version, Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃, contains four ¹³C atoms and three deuterium atoms. This heavy isotope labeling allows for the precise tracing of the carbon and hydrogen atoms as they are metabolized by microorganisms. Its primary application is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1][2]
Principle of Application in ¹³C-MFA
Metabolic engineering aims to rationally design and modify microbial metabolism for the enhanced production of desired compounds, such as biofuels, pharmaceuticals, and specialty chemicals.[2] A critical aspect of this process is understanding the native and engineered metabolic network behavior under various conditions.
When Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ is introduced into a microbial culture, it is taken up by the cells and enters the central metabolism. The ¹³C and deuterium labels are incorporated into downstream metabolites. By analyzing the isotopic labeling patterns of these metabolites, typically proteinogenic amino acids and intracellular intermediates, researchers can deduce the active metabolic pathways and quantify the flux through them.[3][4] This tracer is particularly useful for elucidating fluxes related to:
-
Branched-Chain Amino Acid (BCAA) Metabolism: Directly probing the biosynthesis and degradation of valine, leucine, and isoleucine.
-
Precursor Supply for Biofuels: The BCAA synthesis pathway is a common target for metabolic engineering to produce advanced biofuels like isobutanol. Labeled KIV can help identify bottlenecks and inefficient steps in these engineered pathways.
-
Connections to Central Carbon Metabolism: Understanding the link between BCAA metabolism and central pathways like glycolysis and the TCA cycle.
The use of a tracer that enters metabolism at the level of an intermediate like KIV, rather than a primary carbon source like glucose, can provide more detailed resolution of fluxes in specific pathways of interest.
Experimental Protocols
The following protocols are synthesized from established ¹³C-MFA methodologies and analytical techniques for α-keto acids. They provide a framework for conducting a labeling experiment with Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ in a microbial system.
Protocol 1: ¹³C-Labeling Experiment in Shake Flasks
This protocol describes the general procedure for a steady-state labeling experiment with a microbial culture.
1. Pre-culture Preparation: a. Prepare a defined minimal medium appropriate for the microorganism of interest (e.g., M9 minimal medium for E. coli). The sole carbon source should be a non-labeled substrate (e.g., glucose) at a known concentration. b. Inoculate the medium with a single colony of the microbial strain and grow overnight under optimal conditions (e.g., 37°C, 250 rpm).
2. Main Culture and Labeling: a. Inoculate fresh minimal medium with the pre-culture to a starting OD₆₀₀ of ~0.05. b. Grow the main culture to a mid-exponential phase (OD₆₀₀ of 0.4-0.6), ensuring a metabolic steady state. c. Introduce Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃ to the culture at a final concentration typically in the range of 1-5 mM. The exact concentration should be optimized for the specific strain and experimental goals. d. Continue incubation under the same conditions for a duration sufficient to achieve isotopic steady state in the metabolites of interest. This is typically several residence times of the intracellular pools and may range from minutes to hours. For proteinogenic amino acids, labeling for one to two cell doublings is often required.
3. Sample Collection and Quenching: a. Rapidly withdraw a defined volume of the cell culture (e.g., 1 mL). b. Immediately quench metabolic activity to prevent further enzymatic reactions. A common method is to plunge the sample into a quenching solution at a low temperature, such as 60% methanol at -50°C.
4. Metabolite Extraction: a. Centrifuge the quenched cell suspension at a low temperature to pellet the cells. b. Discard the supernatant and extract intracellular metabolites from the cell pellet using a suitable solvent, such as a chloroform/methanol/water mixture. c. For analysis of proteinogenic amino acids, the cell pellet is typically washed and then hydrolyzed in 6 M HCl at 110°C for 24 hours.
Protocol 2: GC-MS Analysis of Labeled Metabolites
This protocol outlines the steps for analyzing the isotopic enrichment of metabolites, focusing on amino acids derived from protein hydrolysis.
1. Derivatization: a. Dry the hydrolyzed amino acid samples completely under a stream of nitrogen gas. b. Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is to use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates TBDMS derivatives.
2. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a suitable GC column (e.g., DB-5) and temperature gradient to separate the derivatized amino acids. c. Operate the mass spectrometer in either scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific fragments.
3. Data Analysis: a. Identify the retention times and mass spectra of the derivatized amino acids by comparing them to authentic standards. b. For each amino acid, determine the fractional abundance of each mass isotopomer (M, M+1, M+2, etc.). c. Correct the raw mass isotopomer distributions for the natural abundance of isotopes in the metabolite and the derivatization agent.
Data Presentation
The primary output of a ¹³C-MFA study is a quantitative flux map of the metabolic network. The data is typically presented in a table that lists the metabolic reactions and their corresponding fluxes, often normalized to the substrate uptake rate.
Table 1: Illustrative Metabolic Flux Data for an Engineered E. coli Strain
The following table is a representative example of flux data that could be obtained from a ¹³C-MFA experiment using a tracer like Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃. The values are for illustrative purposes only.
| Reaction ID | Reaction Description | Flux (mmol/gDW/h) |
| GLC_uptake | Glucose uptake | 10.00 |
| PGI | Glucose-6-phosphate isomerase | 8.50 |
| PFK | Phosphofructokinase | 7.80 |
| GAPD | Glyceraldehyde-3-phosphate dehydrogenase | 15.60 |
| PYK | Pyruvate kinase | 7.50 |
| PPC | Phosphoenolpyruvate carboxylase | 2.50 |
| CS | Citrate synthase | 6.20 |
| ICDHyr | Isocitrate dehydrogenase | 6.20 |
| AKGDH | α-ketoglutarate dehydrogenase | 5.80 |
| RPE | Ribulose-5-phosphate 3-epimerase | 3.20 |
| TKT1 | Transketolase 1 | 2.10 |
| ilvE | Branched-chain amino acid aminotransferase (Val) | 1.20 |
| kivD | α-ketoisovalerate decarboxylase (engineered) | 1.15 |
| ADH | Alcohol dehydrogenase (engineered) | 1.15 |
| Isobutanol_ex | Isobutanol secretion | 1.15 |
Visualizations
Metabolic Pathway Diagram
The following diagram illustrates the central metabolic pathways in a typical bacterium like E. coli, with a focus on the branched-chain amino acid synthesis pathway leading to isobutanol production, which is the target for analysis using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₃.
Caption: Engineered pathway for isobutanol production from glucose via α-ketoisovalerate.
Experimental Workflow Diagram
This diagram outlines the logical flow of a ¹³C-MFA experiment, from initial culture to final data analysis.
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Pathway Determination and Flux Analysis in Nonmodel Microorganisms Through 13C-Isotope Labeling | Springer Nature Experiments [experiments.springernature.com]
studying central carbon metabolism with isotopic tracers
An in-depth guide to utilizing stable isotopic tracers for the quantitative analysis of central carbon metabolism, tailored for researchers, scientists, and professionals in drug development.
Application Notes
Stable isotope tracing is a powerful technique for elucidating the intricate workings of cellular metabolism.[1][2] By replacing naturally abundant atoms with their heavier, non-radioactive counterparts (e.g., replacing ¹²C with ¹³C), researchers can track the metabolic fate of nutrients through complex biochemical networks.[3] This approach, often referred to as Stable Isotope-Resolved Metabolomics (SIRM) or ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative measure of the rates (fluxes) of metabolic pathways, offering insights that static measurements of metabolite levels cannot.[4][5]
Central carbon metabolism, which includes the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production, biosynthesis, and redox balance.[6][7] Alterations in these pathways are hallmarks of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Isotopic tracer studies allow for the precise quantification of these alterations, making it an indispensable tool in disease research and for assessing the mechanism of action of therapeutic agents.[4]
The core principle involves introducing a labeled substrate, such as [U-¹³C]-glucose, into a biological system (e.g., cell culture or in vivo models).[4][8] As the cells metabolize the labeled nutrient, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, one can deduce the activity of the metabolic pathways involved.[5][9][10] This enables researchers to understand how cells rewire their metabolism in response to genetic mutations, environmental changes, or drug treatments.[1]
Visualizing Central Carbon Metabolism and Experimental Workflow
To understand the flow of isotopic labels, it is crucial to visualize the core metabolic pathways and the general experimental procedure.
Caption: Interconnected pathways of central carbon metabolism.
Caption: General workflow for a ¹³C metabolic flux analysis experiment.
Experimental Protocols
The following protocols provide a generalized framework for conducting isotopic tracer studies in cultured mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
This protocol details the process of labeling cells with a ¹³C-tracer.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. A minimum of 3 replicate wells per condition is recommended.
-
Cell Growth: Culture cells overnight in their standard growth medium to allow for adherence and recovery.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the nutrient to be traced, e.g., glucose-free DMEM) with the desired concentration of the isotopic tracer (e.g., 10 mM [U-¹³C]-glucose) and other necessary components like dialyzed fetal bovine serum and glutamine.
-
Labeling: Aspirate the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Return cells to the incubator. The duration of labeling is critical and depends on the pathways of interest. Glycolysis reaches isotopic steady-state within minutes, while the TCA cycle may take several hours.[11] For steady-state flux analysis, an incubation time of 8-24 hours is common.
Protocol 2: Metabolite Extraction
This protocol is for quenching metabolism and extracting polar metabolites.
-
Metabolic Quenching: To halt enzymatic activity, quickly aspirate the labeling medium and immediately wash the cells with 5 mL of ice-cold PBS.
-
Cell Lysis and Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.[12] Place the plate on dry ice for 10 minutes to freeze the solvent and lyse the cells.
-
Harvesting: Scrape the frozen cell lysate from each well and transfer it to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at >16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis. For analysis, samples can be evaporated to dryness and reconstituted in a suitable solvent.
Protocol 3: LC-MS/MS Analysis
This protocol provides a brief overview of the analytical phase.
-
Chromatographic Separation: Separate metabolites using liquid chromatography (LC), often with a method suited for polar compounds like Hydrophilic Interaction Liquid Chromatography (HILIC).[13]
-
Mass Spectrometry Detection: Analyze the eluent using a mass spectrometer, typically a triple quadrupole (QQQ) or a high-resolution instrument like a Q-TOF or Orbitrap.[13][14]
-
Data Acquisition: The mass spectrometer measures the intensity of different mass isotopologues for each metabolite of interest. For example, for citrate (which has 6 carbon atoms), the instrument will measure the abundance of the unlabeled form (M+0) and the labeled forms containing one to six ¹³C atoms (M+1 to M+6).[13]
-
Data Processing: Integrate the peak areas for each isotopologue. This raw data must then be corrected for the natural abundance of ¹³C and other isotopes before being used for flux calculations.[9]
Data Presentation and Interpretation
The primary output of the analytical measurement is the Mass Isotopologue Distribution (MID), which describes the fractional abundance of all isotopologues of a given metabolite. This data is then used to calculate metabolic fluxes.
Table 1: Example Mass Isotopologue Distribution (MID) for Citrate
This table shows hypothetical MID data for citrate extracted from cells grown in the presence of [U-¹³C]-glucose under control and drug-treated conditions. The data represents the percentage of the total citrate pool that contains a specific number of ¹³C atoms.
| Isotopologue | Mass Shift | Control Condition (%) | Drug-Treated Condition (%) |
| M+0 | Unlabeled | 5.0 | 20.0 |
| M+1 | 1 ¹³C atom | 3.0 | 10.0 |
| M+2 | 2 ¹³C atoms | 40.0 | 55.0 |
| M+3 | 3 ¹³C atoms | 12.0 | 8.0 |
| M+4 | 4 ¹³C atoms | 30.0 | 5.0 |
| M+5 | 5 ¹³C atoms | 8.0 | 1.5 |
| M+6 | 6 ¹³C atoms | 2.0 | 0.5 |
Interpretation: The drug treatment leads to a significant increase in the unlabeled (M+0) fraction of citrate and a decrease in the more heavily labeled fractions (M+4, M+5, M+6). This suggests that the drug may inhibit the entry of glucose-derived carbons into the TCA cycle.
Table 2: Calculated Metabolic Fluxes
This table presents the final output of a ¹³C-MFA study, where the MID data has been used in a computational model to estimate the rates of key metabolic pathways. Fluxes are often normalized to a specific uptake rate (e.g., glucose uptake).
| Metabolic Pathway | Flux (Control) | Flux (Drug-Treated) | % Change |
| Glycolysis | 100 ± 5.2 | 125 ± 6.8 | +25% |
| Pentose Phosphate Pathway | 15 ± 1.8 | 35 ± 3.1 | +133% |
| Pyruvate Dehydrogenase (TCA Entry) | 85 ± 4.5 | 30 ± 2.9 | -65% |
| Anaplerotic Carboxylation | 10 ± 1.1 | 12 ± 1.5 | +20% |
| Lactate Secretion | 15 ± 2.0 | 95 ± 7.5 | +533% |
Interpretation: The flux analysis confirms the hypothesis from the MID data. The drug significantly inhibits the flux from pyruvate into the TCA cycle via pyruvate dehydrogenase. To compensate, cells upregulate glycolysis and shunt the excess pyruvate to lactate. Additionally, there is a significant rerouting of glucose carbons through the Pentose Phosphate Pathway, possibly to meet demands for NADPH or nucleotide precursors. This quantitative data provides a detailed mechanistic understanding of the drug's effect on cellular metabolism.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. KEGG PATHWAY: Carbon metabolism - Reference pathway [kegg.jp]
- 7. What is Central Carbon Metabolism? - Creative Proteomics [creative-proteomics.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Experimental Design for 13C Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to 13C Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a substrate labeled with a stable isotope, typically Carbon-13 (¹³C), researchers can trace the path of carbon atoms through the intricate network of metabolic pathways.[1][2][3] This method, known as ¹³C-MFA, is considered the gold standard for determining in vivo metabolic fluxes.[1]
The core principle of ¹³C-MFA involves culturing cells with a ¹³C-labeled nutrient, such as glucose or glutamine. As the cells metabolize this tracer, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of ¹³C incorporation in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of different metabolic pathways.[4] This information is then used in conjunction with a computational model of cellular metabolism to calculate the absolute flux values for dozens of reactions simultaneously.[1][5][6]
Applications of ¹³C-MFA are vast, ranging from identifying metabolic bottlenecks in bio-production to understanding the metabolic reprogramming in diseases like cancer and informing drug development by revealing how potential therapeutics impact cellular metabolism.[1][7][8]
Overall Experimental Workflow
A successful ¹³C-MFA study requires careful planning and execution across several stages, from initial experimental design to final data analysis. The general workflow involves selecting an appropriate isotopic tracer, performing the cell labeling experiment, quenching metabolism, extracting metabolites, analyzing samples via MS or NMR, and finally, computational flux estimation.[1][5][9]
Caption: High-level workflow for a ¹³C Metabolic Flux Analysis experiment.
Experimental Design and Isotope Tracer Selection
The choice of isotopic tracer is a critical step that dictates the information content of the experiment.[10] The goal is to select a tracer that will generate distinct labeling patterns for metabolites produced by different pathways. For instance, to distinguish between the pentose phosphate pathway (PPP) and glycolysis, a common strategy is to use [1,2-¹³C₂]glucose.
Table 1: Common ¹³C-Labeled Tracers and Their Primary Applications
| ¹³C Tracer | Primary Target Pathway(s) | Rationale |
| [U-¹³C₆]Glucose | General Central Carbon Metabolism | Uniformly labels all glucose-derived metabolites; good for assessing overall glucose contribution. |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP) vs. Glycolysis | The PPP cleaves the C1-C2 bond, separating the labels, while glycolysis keeps them together, allowing for flux ratio calculation.[1] |
| [1-¹³C₁]Glucose | PPP, TCA Cycle | The ¹³C label is lost as ¹³CO₂ in the PPP, providing a measure of pathway activity. |
| [U-¹³C₅]Glutamine | TCA Cycle Anaplerosis, Reductive Carboxylation | Traces glutamine's entry and metabolism within the TCA cycle, crucial for cancer cell studies.[11] |
| [¹³C₅,¹⁵N₂]Glutamine | Coupled Carbon and Nitrogen Metabolism | Allows simultaneous tracking of both carbon and nitrogen atoms from glutamine. |
In silico experimental design tools can be used to predict which tracer or combination of tracers will provide the most precise flux estimates for the pathways of interest.[5]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
Objective: To culture cells and introduce the ¹³C-labeled tracer until an isotopic steady state is reached. An isotopic steady state is achieved when the labeling enrichment of intracellular metabolites becomes constant over time.[12][13][14]
Materials:
-
Adherent or suspension cells
-
Base culture medium (e.g., DMEM, RPMI-1640) lacking the nutrient to be labeled (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled nutrient carryover
-
¹³C-labeled tracer (e.g., [U-¹³C₆]Glucose)
-
Unlabeled nutrient for control cultures
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 200,000 cells/well in a 6-well plate).[15] Allow cells to adhere and grow for 24 hours.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled tracer at the desired physiological concentration (e.g., 25 mM for glucose). Also add dFBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin). Prepare an identical control medium with the corresponding unlabeled nutrient.
-
Initiate Labeling: Aspirate the old medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS).
-
Add Labeling Medium: Add the pre-warmed ¹³C-labeling medium to the cells. Place the cells back into the incubator.
-
Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. This time varies by cell type and pathway; central carbon metabolites often reach >90% steady state within hours, while others may take longer.[12][15] A time-course experiment is recommended to determine the optimal labeling duration.
Protocol 2: Rapid Quenching and Metabolite Extraction
Objective: To instantly halt all enzymatic activity (quenching) and efficiently extract intracellular metabolites while minimizing leakage or degradation.[16][17]
Materials:
-
Quenching Solution: 60% Methanol in 0.85% (w/v) Ammonium Bicarbonate, pre-chilled to -40°C or colder.[18]
-
Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C.[15][19]
-
Cell scraper
-
Centrifuge capable of reaching high speeds at 4°C
-
Dry ice
Procedure:
-
Preparation: Place culture plates on a metal block on dry ice to cool them rapidly. Prepare tubes with the pre-chilled Extraction Solvent.
-
Quenching: Remove the culture plate from the incubator. Immediately aspirate the labeling medium.
-
Wash (Optional but recommended): Quickly wash the cells with ice-cold PBS or saline to remove extracellular metabolites. This step must be extremely fast to prevent metabolite leakage.
-
Add Quenching Solution: Immediately add the ice-cold Quenching Solution to the plate to arrest metabolism.
-
Harvesting: Scrape the quenched cells from the plate surface using a cell scraper. Transfer the cell suspension into a pre-chilled microcentrifuge tube.
-
Extraction: Centrifuge the cell suspension at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[19]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or a Genevac evaporator.[15]
-
Storage: Store the dried extracts at -80°C until analysis.[15]
Protocol 3: Sample Analysis by GC-MS
Objective: To analyze the mass isotopomer distributions (MIDs) of key metabolites in the dried extract.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Derivatization reagents (e.g., Methoxyamine hydrochloride in pyridine, MTBSTFA)
-
Internal standards
Procedure:
-
Derivatization: Metabolites are often not volatile enough for GC-MS. A two-step derivatization is common:
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract to protect aldehyde and keto groups. Incubate (e.g., 90 minutes at 30°C).
-
Silylation: Add a silylating agent like MTBSTFA to replace active hydrogens with a trimethylsilyl (TMS) group. Incubate (e.g., 30 minutes at 60°C).
-
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and analyzed by the mass spectrometer.
-
Data Acquisition: The MS collects data on the abundance of different mass isotopomers for each metabolite fragment. For example, for pyruvate (3 carbons), the analysis will measure the abundance of M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), and M+3 (three ¹³C).
-
Data Correction: Raw MS data must be corrected for the natural abundance of ¹³C (~1.1%) and other isotopes to determine the true enrichment from the tracer.
Data Presentation and Interpretation
The primary quantitative output from the MS analysis is the Mass Isotopomer Distribution (MID) for each measured metabolite. This data is best summarized in a table.
Table 2: Example Mass Isotopomer Distribution (MID) Data
| Metabolite | Mass Isotopomer | Condition A (%) | Condition B (%) |
| Pyruvate | M+0 | 5.2 | 10.8 |
| M+1 | 4.1 | 8.2 | |
| M+2 | 10.3 | 15.5 | |
| M+3 | 80.4 | 65.5 | |
| Lactate | M+0 | 6.1 | 12.1 |
| M+1 | 4.5 | 8.9 | |
| M+2 | 10.0 | 16.2 | |
| M+3 | 79.4 | 62.8 | |
| Citrate | M+0 | 15.3 | 25.1 |
| M+1 | 8.8 | 12.3 | |
| M+2 | 35.7 | 38.9 | |
| M+3 | 10.1 | 8.5 | |
| M+4 | 25.1 | 13.2 | |
| M+5 | 3.5 | 1.5 | |
| M+6 | 1.5 | 0.5 |
This MID data, along with measured extracellular fluxes (e.g., glucose uptake, lactate secretion), is fed into a computational model. The model then solves for the set of intracellular fluxes that best reproduces the experimental measurements.
Visualization of Metabolic Pathways
Visualizing the flow of carbon through metabolic pathways is essential for understanding the results. The diagram below illustrates how carbons from [U-¹³C₆]Glucose propagate through glycolysis and the TCA cycle.
Caption: Propagation of ¹³C atoms (red circles) from glucose in central metabolism.
Applications in Drug Development
¹³C-MFA is a valuable tool in the pharmaceutical industry for:
-
Target Validation: Confirming that a drug candidate engages its intended metabolic enzyme target by observing the predicted changes in pathway flux.
-
Mechanism of Action Studies: Elucidating the on-target and off-target metabolic effects of a compound.
-
Identifying Biomarkers: Discovering metabolic flux changes that can serve as biomarkers for drug efficacy or patient stratification.
-
Understanding Drug Resistance: Investigating how cancer cells rewire their metabolism to evade therapy and identifying potential vulnerabilities.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13cflux.net [13cflux.net]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 11. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 16. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of ¹³C-Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation and analysis of ¹³C-labeled amino acids using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are critical for metabolic flux analysis, pharmacokinetic studies, and various research applications where tracing the metabolic fate of amino acids is essential.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of stable isotope-labeled compounds. For amino acids, which are polar and non-volatile, derivatization is a mandatory step to increase their volatility for GC analysis.[1] This protocol focuses on the robust and reproducible preparation of ¹³C-labeled amino acids from biological matrices for their subsequent analysis by GC-MS. The choice of derivatization agent and the optimization of reaction conditions are crucial for achieving accurate and sensitive quantification.
Experimental Protocols
Protein Hydrolysis and Amino Acid Extraction
This protocol is designed to liberate individual amino acids from proteinaceous samples.
Materials:
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen (N₂) gas supply
-
Heptane:Chloroform (6:5, v/v)
-
Heating block or oven
-
Borosilicate vials with acid-resistant caps
Procedure:
-
Place the dried and homogenized biological sample into a borosilicate vial.
-
Add 0.5 mL (for animal tissues) or 2 mL (for plant tissues) of 6 M HCl.[2]
-
Wrap the vial threads with PTFE tape to ensure a tight seal.
-
Flush the vial with N₂ gas and seal it tightly.[2]
-
Place the vial in an oven at 150°C for 70 minutes for acid hydrolysis.[2]
-
After cooling, add 200 μL of heptane:chloroform (6:5, v/v) to remove lipophilic compounds. Vortex briefly and discard the organic layer. This step is not necessary for purified protein samples.[2]
-
Dry the samples in a heating block at 60°C under a gentle stream of N₂.[2]
-
For samples with a high inorganic matrix, further cleanup using cation-exchange chromatography may be required.[2][3]
Derivatization of Amino Acids
Two common and effective derivatization methods are presented below: Silylation using MTBSTFA and a two-step esterification/acetylation.
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a widely used silylation reagent that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives.[1]
Materials:
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile
-
Heating block
Procedure:
-
To the dried amino acid extract, add 100 μL of neat MTBSTFA followed by 100 μL of acetonitrile.[1]
-
Heat the mixture at 100°C for 4 hours.[1]
-
The sample is now ready for GC-MS analysis.
This method involves an initial esterification followed by acetylation.
Materials:
-
1.85 M acidified Methanol
-
Dichloromethane (DCM)
-
Acetic anhydride, trimethylamine, and acetone mixture (1:2:5, v/v/v)
-
Ethyl acetate
-
Saturated NaCl solution
-
Nitrogen (N₂) gas supply
Procedure:
-
Dry the acid hydrolysates under a stream of nitrogen.
-
Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour.[2]
-
Evaporate the remaining methanol under nitrogen at room temperature.[2]
-
Add 250 μL of Dichloromethane (DCM) and evaporate under nitrogen to remove excess reagents.[2]
-
For acetylation, add 1 mL of a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) and heat at 60°C for 10 minutes.[2]
-
Evaporate the reagents under nitrogen gas at room temperature.[2]
-
Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, then vortex.[2]
-
After phase separation, discard the aqueous phase and evaporate the ethyl acetate under nitrogen.[2]
-
Remove any trace water by adding and evaporating 1 mL of DCM twice.[2]
-
Reconstitute the sample in 100 μL of ethyl acetate and transfer to a GC vial for analysis.[2]
GC-MS Analysis
The following are general GC-MS conditions that can be adapted based on the specific instrument and column used.
-
GC Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.[3]
-
Injection: 260°C, splitless for 1 minute.[3]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 140°C, hold for 4 minutes.
-
Ramp 2: 12°C/min to 240°C, hold for 5 minutes.
-
Ramp 3: 8°C/min to 255°C, hold for 35 minutes.[3]
-
-
MS Detection: Electron Impact (EI) ionization. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended to increase sensitivity and specificity.
Data Presentation
Quantitative performance data for different derivatization methods are summarized below. These values are indicative and may vary based on the specific amino acid, matrix, and instrumentation.
Table 1: Performance Characteristics of Amino Acid Derivatization Methods for GC-MS Analysis
| Derivatization Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LLOQ) | Relative Standard Deviation (RSD) | Reference |
| Methyl chloroformate/methanol | D-Amino Acids | 3.2–446 nM | 0.031–1.95 µM | 0.49–11.10% (urine), 0.70–3.87% (serum) | [4] |
| MTBSTFA | 13 Amino Acids | - | - | - | [5] |
| ECF-MeOH | 13 Amino Acids | - | - | - | [5] |
| HFBOC-MA | Secondary AAs | - | - | - | [6] |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the sample preparation and analysis of ¹³C-labeled amino acids.
Caption: Experimental workflow for GC-MS analysis of ¹³C-labeled amino acids.
Caption: Comparison of two common amino acid derivatization pathways for GC-MS.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 3. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Labeling with Sodium 3-methyl-2-oxobutanoate-13C4,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is the branched-chain keto acid (BCKA) derived from the essential amino acid valine. The isotopically labeled form, Sodium 3-methyl-2-oxobutanoate-13C4,d3, serves as a powerful tracer for in vivo metabolic studies. This compound allows for the precise tracking of the metabolic fate of valine's carbon skeleton, providing critical insights into branched-chain amino acid (BCAA) catabolism and its role in various physiological and pathological states. These application notes provide a comprehensive overview and detailed protocols for the use of this tracer in preclinical research.
Principle of the Method
Stable isotope tracing utilizes non-radioactive isotopes to label metabolites and track their transformation through metabolic pathways.[1][2] By introducing this compound into a biological system, researchers can follow the incorporation of the 13C and deuterium labels into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This technique enables the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics, which only measures static metabolite levels.
Applications
-
Metabolic Flux Analysis (MFA): Quantify the rate of BCAA catabolism and its contribution to the tricarboxylic acid (TCA) cycle in various tissues.[1] This is crucial for understanding energy metabolism in health and diseases like diabetes, obesity, and cancer.[3]
-
Drug Discovery and Development: Evaluate the effect of therapeutic agents on BCAA metabolism. Dysregulated BCAA metabolism is implicated in several diseases, making it a potential therapeutic target.
-
Nutritional Science: Investigate the impact of diet on BCAA utilization and overall metabolic homeostasis.
-
Disease Modeling: Study the alterations in BCAA metabolism in various preclinical models of disease, including metabolic syndrome, cardiovascular diseases, and neurological disorders.
Signaling Pathways and Metabolic Fate
The metabolic journey of 3-methyl-2-oxobutanoate is intricately linked to central carbon metabolism and key cellular signaling pathways.
BCAA Catabolic Pathway
The catabolism of branched-chain amino acids is a multi-step process primarily initiated in the skeletal muscle, followed by further processing in the liver and other tissues.[3]
Caption: Metabolic fate of this compound.
Regulation by mTOR Signaling
Branched-chain amino acids, particularly leucine, are potent activators of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[4][5][6] While 3-methyl-2-oxobutanoate is the keto acid of valine, the overall flux through the BCAA catabolic pathway can influence mTORC1 activity.
Caption: BCAA metabolism and its influence on the mTORC1 signaling pathway.
Experimental Protocols
The following protocols provide a general framework for in vivo labeling studies in mice. Specific parameters such as tracer dose and infusion time may require optimization depending on the research question and experimental model.
Experimental Workflow
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acids activate mTOR Complex1 via Ca2+/CaM signaling to hVps34 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
13C Metabolic Flux Analysis (MFA) Technical Support Center
Welcome to the 13C MFA Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their metabolic flux analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inaccurate flux estimations in 13C-MFA?
A1: The accuracy of flux estimations in 13C-MFA is highly dependent on the experimental design and the quality of the isotopic labeling data.[1][2] A common pitfall is the selection of a suboptimal isotopic tracer, which may not provide sufficient labeling information to resolve all fluxes in the metabolic model.[3][4] Additionally, failure to achieve or account for isotopic steady state can lead to significant errors in flux calculations.[5]
Q2: How long should I run my labeling experiment to reach isotopic steady state?
A2: The time required to reach isotopic steady state varies depending on the organism, the specific metabolic pathways being investigated, and the pool sizes of the metabolites.[5] For example, glycolytic intermediates in mammalian cells typically reach isotopic steady state within minutes, while TCA cycle intermediates may take several hours.[5] It is crucial to perform a time-course experiment to determine the optimal labeling duration for your specific system.
Q3: What is the difference between metabolic steady state and isotopic steady state?
A3: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and metabolic fluxes are constant over time. Isotopic steady state, on the other hand, is reached when the isotopic enrichment of these metabolites becomes stable.[5][6] Achieving metabolic steady state is a prerequisite for traditional steady-state 13C-MFA.
Troubleshooting Guides
Experimental Design and Setup
Q4: My flux results have large confidence intervals. How can I improve the precision of my flux estimations?
A4: Large confidence intervals in flux estimations often stem from a poorly designed experiment. Here are several strategies to improve precision:
-
Optimal Tracer Selection: The choice of 13C-labeled substrate is critical.[4] Different tracers provide different labeling patterns, and some are better suited for resolving specific pathways.[1] For instance, [1,2-13C]glucose is often effective for central carbon metabolism.[7] Consider using computational tools to perform an in silico experimental design to identify the optimal tracer for your specific metabolic network.[3]
-
Parallel Labeling Experiments: Performing experiments with different isotopic tracers can provide complementary information and significantly improve the precision of flux estimations.[8]
-
Isotopically Non-stationary MFA (INST-MFA): If achieving isotopic steady state is challenging, consider using INST-MFA.[9][10] This method analyzes the transient labeling dynamics of metabolites, which can provide rich information about metabolic fluxes.
Logical Workflow for Tracer Selection
Caption: Workflow for optimal tracer selection in 13C-MFA.
Sample Preparation: Quenching and Extraction
Q5: I am concerned about metabolic activity continuing after I've collected my samples. What is the best method for quenching metabolism?
A5: Rapid and effective quenching of metabolic activity is crucial for obtaining accurate measurements of intracellular metabolite labeling patterns.[11][12] Incomplete quenching can lead to significant alterations in metabolite levels and isotopic enrichment.
Recommended Quenching Protocol for Suspension Cultures:
A highly effective method for quenching metabolism in suspension cultures is rapid filtration followed by immersion in cold solvent.[11]
-
Rapid Filtration: Quickly filter the cell suspension to separate the cells from the culture medium.
-
Cold Methanol Quenching: Immediately plunge the filter with the cells into 100% cold (-80°C) methanol.[11] This combination has been shown to have a high quenching efficiency.[11]
Alternative Quenching Method for Suspension Cultures:
For a less laborious process, mixing the cell sample with a partially frozen 30% methanol slurry (-24°C) followed by centrifugation can also be effective, although slightly less so than the filtration method.[11]
Q6: I am observing significant metabolite leakage during my extraction procedure. How can I minimize this?
A6: Metabolite leakage is a common problem that can lead to an underestimation of intracellular metabolite concentrations and labeling. The choice of extraction solvent and procedure is critical.
Metabolite Extraction Protocol:
A widely used method for extracting a broad range of metabolites is a two-phase liquid-liquid extraction using a methanol/water/chloroform mixture.
-
Following quenching in cold methanol, add an equal volume of water.
-
Collect the cells (e.g., by scraping if adherent, or centrifugation if in suspension).
-
Add four volumes of chloroform and vortex thoroughly.
-
Incubate on ice for 30 minutes for deproteinization.[13]
-
Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases. The polar phase contains the central carbon metabolites of interest.
Sample Preparation Workflow
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 12. osti.gov [osti.gov]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
optimizing tracer concentration for Sodium 3-methyl-2-oxobutanoate-13C4,d3
Welcome to the technical support center for Sodium 3-methyl-2-oxobutanoate-13C4,d3, a stable isotope-labeled tracer for in-vivo metabolic research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the sodium salt of 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate (KIV), which has been isotopically labeled with four Carbon-13 atoms and three deuterium atoms. It is primarily used as a metabolic tracer to study the in-vivo kinetics and metabolism of the branched-chain amino acid (BCAA) valine. By tracing the fate of the labeled KIV, researchers can quantify pathways such as BCAA oxidation and its contribution to the tricarboxylic acid (TCA) cycle.
Q2: How do I determine the optimal tracer concentration for my experiment?
A2: The optimal tracer concentration aims to achieve a detectable isotopic enrichment in the target metabolites without perturbing the natural metabolic pool. A dose-response or pilot study is highly recommended. This involves administering different tracer concentrations to a small cohort and measuring the resulting isotopic enrichment in plasma or tissue. The goal is to find the lowest concentration that provides a robust and measurable signal above the natural abundance background.
Q3: Should I use a bolus injection or a continuous infusion for my study?
A3: The choice between a bolus injection and continuous infusion depends on the experimental goals.
-
Bolus Injection: A single, rapid injection is useful for studying the rapid kinetics of metabolic pathways and the initial distribution of the tracer.
-
Primed-Continuous Infusion: This method, involving an initial bolus (priming dose) followed by a constant infusion, is preferred for achieving a metabolic and isotopic steady-state.[1] This allows for the calculation of substrate turnover rates and fluxes under stable conditions.[2][3]
Q4: What is "isotopic enrichment" and how is it calculated?
A4: Isotopic enrichment is the measure of the abundance of the isotope-labeled tracer relative to its naturally occurring (unlabeled) counterpart in a given sample. It is typically determined using mass spectrometry (e.g., GC-MS or LC-MS) by measuring the ratio of the tracer isotope to a reference isotope.[4][5] A common way to express this is the Tracer-to-Tracee Ratio (TTR), which is used in kinetic calculations.[5]
Q5: What are the key considerations for sample collection and processing?
A5: To ensure accurate results, metabolism must be quenched rapidly upon sample collection. For blood samples, collect them in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice.[6] Plasma should be separated by centrifugation at low temperatures. For tissue samples, they should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity. Proper and consistent sample handling is critical to avoid bias in your results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable Isotopic Enrichment | 1. Insufficient Tracer Dose: The amount of tracer administered was too low to be detected above the natural abundance background. 2. Rapid Tracer Clearance: The tracer is being metabolized and cleared faster than anticipated. 3. Incorrect Sample Timing: Samples were collected after the tracer peak has passed (especially in bolus studies). 4. Analytical Instrument Insensitivity: The mass spectrometer settings are not optimized for the target analyte. | 1. Perform a Dose-Response Study: Test a range of higher concentrations to find one that yields a clear signal.[7][8][9] 2. Switch to Continuous Infusion: This method helps maintain a steady-state concentration of the tracer in the plasma.[3][6] 3. Optimize Collection Times: Conduct a time-course experiment, collecting samples at multiple, frequent time points after tracer administration to capture the peak enrichment. 4. Optimize MS Method: Calibrate the instrument and optimize parameters (e.g., dwell time, collision energy) for your specific labeled metabolite. |
| High Variability in Isotopic Enrichment Between Subjects | 1. Inconsistent Tracer Administration: Variations in injection volume or infusion rate. 2. Physiological Differences: Natural biological variation in metabolism between subjects (e.g., fed vs. fasted state). 3. Inconsistent Sample Handling: Differences in the time between sample collection and processing/freezing. | 1. Standardize Administration Protocol: Use calibrated syringes or infusion pumps. Ensure the full dose is administered. 2. Standardize Subject Conditions: Ensure all subjects are in the same metabolic state (e.g., consistent fasting period).[6] Acclimate animals to handling to reduce stress. 3. Standardize Sample Processing Workflow: Process each sample identically, minimizing delays between collection and quenching of metabolic activity. |
| Unexpected Labeled Metabolites Detected | 1. Metabolic Branching: The tracer is entering unforeseen metabolic pathways. 2. Isotopic Scrambling: The label is being rearranged through reversible enzymatic reactions. 3. Contamination: Contamination of samples or analytical standards. | 1. Pathway Analysis: This can be a valuable discovery. Use metabolic databases to identify potential pathways connected to your tracer. 2. Consult Literature: Review literature on the metabolism of KIV and BCAAs to see if such scrambling has been reported. 3. Run Blanks: Analyze blank samples (without tracer) and pure standards to rule out contamination. |
| Calculated Flux Rates Are Not Physiologically Plausible | 1. Non-Steady State: The system did not reach isotopic steady-state before sampling (for continuous infusion studies). 2. Incorrect Precursor Pool: The isotopic enrichment of the true precursor for the metabolic process was not accurately measured. 3. Incorrect Kinetic Model/Equations: The equations used for calculation are not appropriate for the experimental design. | 1. Verify Steady State: Collect samples at multiple time points during the infusion to confirm that enrichment has reached a plateau.[3] 2. Measure Intracellular Enrichment: If possible, measure the tracer enrichment in the tissue of interest, as plasma enrichment may not reflect the true intracellular precursor pool. 3. Review Kinetic Modeling: Ensure the chosen model (e.g., one-pool vs. multi-pool) and equations are appropriate for the biological system under study.[2][3] |
Experimental Protocols
Protocol: Determining Optimal Tracer Dose via Bolus Injection (Pilot Study)
This protocol outlines a general procedure for a dose-finding study in a mouse model.
1. Preparation:
- Subjects: Use a small group of animals for each dose to be tested (e.g., n=3-4 per group).
- Acclimation: Ensure animals are properly acclimated to the experimental environment to minimize stress-induced metabolic changes.
- Fasting: Fast animals for a consistent period (e.g., 4-6 hours) to achieve a basal metabolic state.[6] Ensure access to water.
- Tracer Preparation: Dissolve this compound in sterile saline to create a stock solution. Prepare serial dilutions for the different dose groups.
2. Administration:
- Record the baseline body weight of each animal.
- Administer the tracer via intravenous (e.g., tail vein) injection. The volume should be consistent across animals.
- Example dose groups could be: 10, 25, 50, and 100 mg/kg body weight.
3. Sample Collection:
- Collect blood samples at predetermined time points after injection. A typical time course could be 2, 5, 10, 20, 30, and 60 minutes.
- Collect blood into EDTA-coated tubes and immediately place on ice.
- Process blood by centrifuging at 4°C to separate plasma.
- Store plasma samples at -80°C until analysis.
4. Sample Analysis:
- Thaw plasma samples on ice.
- Perform metabolite extraction using a suitable method (e.g., protein precipitation with cold methanol or acetonitrile).
- Analyze the extracts using a mass spectrometer (LC-MS or GC-MS) to measure the isotopic enrichment of the tracer and its downstream metabolites.
5. Data Evaluation:
- Calculate the Tracer-to-Tracee Ratio (TTR) at each time point for each dose.
- Plot the TTR vs. time for each dose group.
- The optimal dose is the lowest one that provides a clear, measurable enrichment peak well above the baseline noise, ensuring a robust signal for the main study.
Visualizations
Metabolic Pathway
References
- 1. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculation of substrate turnover rate in stable isotope tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]
- 9. Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Impurity Interference in Mass Spectrometry
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of isotopic impurity interference in mass spectrometry. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of isotopic interference in mass spectrometry?
A1: Isotopic interference in mass spectrometry arises from the presence of ions with the same mass-to-charge ratio (m/z) as the analyte of interest, complicating accurate quantification and identification. The primary sources include:
-
Isobaric Interferences: These occur when isotopes of different elements have the same nominal mass. For example, 58Fe and 58Ni can interfere with each other.[1]
-
Polyatomic (or Molecular) Interferences: These are formed from the combination of two or more atoms from the sample matrix, plasma gas (in ICP-MS), or solvents.[1][2][3] A common example in ICP-MS is the interference of 40Ar16O+ with 56Fe+.
-
Doubly Charged Ion Interferences: Some elements can form doubly charged ions (M2+) in the plasma, which will appear at half their mass-to-charge ratio (m/2z). For instance, 136Ba2+ can interfere with 68Zn+.
-
Natural Isotopic Abundance: The natural occurrence of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the analyte or co-eluting compounds can contribute to the signal of a heavier, isotopically labeled internal standard, a phenomenon known as isotopic overlap or cross-contribution.[4]
Q2: How can I select an appropriate stable isotope-labeled internal standard (SIL-IS) to minimize interference?
A2: Proper selection of a SIL-IS is crucial for accurate quantification.[5][6][7][8] Key considerations include:
-
Mass Difference: A mass difference of at least 3 atomic mass units (amu) from the analyte is generally recommended to minimize overlap from the analyte's natural isotopic distribution.[3] For molecules containing elements with significant M+2 isotopes like chlorine or bromine, a larger mass difference may be necessary.
-
Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled analyte to prevent interference.[5]
-
Label Stability: The isotopic labels (e.g., Deuterium, ¹³C, ¹⁵N) should be placed in chemically stable positions to avoid exchange with the solvent or matrix.[5][9] Deuterium labels on heteroatoms like oxygen or nitrogen are prone to exchange.[5]
-
Chromatographic Co-elution: The SIL-IS should co-elute with the analyte to effectively compensate for matrix effects.[10]
-
Fragmentation Pattern: The label should ideally be on a fragment of the molecule that is monitored in MS/MS analysis to ensure the mass difference is maintained in the product ion.[5]
Q3: What are the common issues and solutions in quantitative proteomics using SILAC?
A3: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique, but it is susceptible to specific errors:
-
Incomplete Labeling: If the heavy amino acids are not fully incorporated into the proteome, it can lead to inaccurate quantification. This can be addressed by ensuring a sufficient number of cell doublings in the SILAC medium.
-
Arginine-to-Proline Conversion: Some cell lines can convert heavy arginine to heavy proline, which is then incorporated into proteins, leading to quantification errors.[11]
-
Sample Mixing Errors: Inaccurate mixing of the "light" and "heavy" samples can skew the final ratios.
A label-swap replication strategy is highly effective in correcting for these errors.[11] By performing two experiments where the labels are reversed (heavy vs. light) and averaging the protein ratios, systematic errors from incomplete labeling and arginine-to-proline conversion can be minimized.[11]
Troubleshooting Guides
Guide 1: Troubleshooting Polyatomic Interferences in ICP-MS
Issue: You are observing unexpectedly high background signals or inaccurate results for certain elements, particularly those with m/z < 80, in complex matrices. This is likely due to polyatomic interferences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polyatomic interferences in ICP-MS.
Detailed Steps:
-
Identify Potential Interferences: Consult a table of common polyatomic interferences to identify the likely interfering species based on your sample matrix and the element of interest.
Analyte Interfering Ion Source of Interference ⁵¹V ³⁵Cl¹⁶O⁺ Chlorine-containing matrix ⁵²Cr ⁴⁰Ar¹²C⁺ Argon plasma, Carbon from sample ⁷⁵As ⁴⁰Ar³⁵Cl⁺ Argon plasma, Chlorine from matrix ⁷⁸Se ⁴⁰Ar³⁸Ar⁺ Argon plasma -
Utilize Collision/Reaction Cell (CRC) Technology: This is often the most effective solution.[12][13]
-
Collision Mode (e.g., with Helium): Larger polyatomic ions lose more energy through collisions than the smaller analyte ions and are filtered out by kinetic energy discrimination.[2] This is a universal approach for reducing many polyatomic interferences.
-
Reaction Mode (e.g., with Hydrogen, Ammonia): A reactive gas is introduced into the cell to neutralize or change the mass of the interfering ion. For example, H₂ can react with ArO⁺ to eliminate its interference with Fe⁺.
-
-
Optimize Sample Preparation: Reducing the source of the interference is a key preventative measure.[12]
-
Matrix Removal: Use techniques like solid-phase extraction (SPE) to remove matrix components that contribute to polyatomic ion formation.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix elements, thereby lowering the formation of polyatomic ions.
-
-
Select an Alternative Isotope: If the element has another isotope that is free from interference, selecting it for quantification is a simple solution.[2]
-
Apply Mathematical Corrections: Instrument software can often apply correction equations based on the measured intensity of another isotope of the interfering element.[2] This is generally less robust than using a CRC, especially for complex and variable matrices.[2]
Guide 2: Correcting for Natural Isotope Overlap in LC-MS/MS
Issue: When using a stable isotope-labeled internal standard (SIL-IS), you observe that the signal for the IS is artificially high in samples with high concentrations of the unlabeled analyte. This is due to the contribution of the analyte's natural heavy isotopes (e.g., the M+2 or M+3 peak) to the IS signal.
Experimental Protocol for Correction:
-
Characterize Isotopic Distribution:
-
Analyze a high-concentration standard of the unlabeled analyte.
-
Measure the intensity of the monoisotopic peak (M) and the relevant isotopic peaks (e.g., M+1, M+2, M+3) that could overlap with your SIL-IS.
-
Calculate the ratio of the interfering isotopic peak to the monoisotopic peak. For example, Ratio = Intensity(M+3) / Intensity(M).
-
-
Prepare a "Blank" Sample Spiked with Analyte:
-
Prepare a sample containing the matrix but no SIL-IS.
-
Spike this sample with a known, high concentration of the unlabeled analyte.
-
Analyze this sample and measure the signal intensity at the m/z of the SIL-IS. This signal represents the cross-contribution from the analyte.
-
-
Apply a Correction Factor in Data Processing:
-
For each sample, calculate the theoretical contribution of the analyte to the SIL-IS signal: Contribution = Intensity_Analyte(M) * Ratio
-
Subtract this calculated contribution from the measured intensity of the SIL-IS: Corrected_IS_Intensity = Measured_IS_Intensity - Contribution
-
Use the Corrected_IS_Intensity for calculating the final analyte concentration.
-
Correction Workflow Diagram:
Caption: Data processing workflow for correcting isotopic overlap.
Quantitative Data Summary:
The following table provides an example of how to calculate the corrected internal standard intensity.
| Sample ID | Analyte Intensity (M) | Measured IS Intensity | Isotopic Ratio (M+3/M) | Calculated Contribution | Corrected IS Intensity |
| Sample 1 | 1,000,000 | 55,000 | 0.005 | 5,000 | 50,000 |
| Sample 2 | 2,000,000 | 60,000 | 0.005 | 10,000 | 50,000 |
| Sample 3 | 5,000,000 | 75,000 | 0.005 | 25,000 | 50,000 |
Note: This is a simplified example. Software tools like IsoCorrectoR and IsoCor can perform these corrections automatically for more complex datasets, especially in metabolomics.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Home - Cerilliant [cerilliant.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. myadlm.org [myadlm.org]
- 11. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding and Mitigating Polyatomic Ion Interference in ICP-MS [eureka.patsnap.com]
- 13. myadlm.org [myadlm.org]
- 14. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Optimizing GC-MS Analysis of Labeled Metabolites
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution in Gas Chromatography-Mass Spectrometry (GC-MS) for isotopically labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting peak resolution in GC-MS?
A: The three main factors that determine peak resolution in gas chromatography are the capacity factor (related to temperature), selectivity (governed by the stationary phase), and efficiency (influenced by column dimensions and flow rate)[1]. Optimizing these parameters is crucial for separating closely eluting compounds, such as labeled and unlabeled metabolites.
Q2: When should I choose split versus splitless injection for metabolite analysis?
A: The choice between split and splitless injection depends on the concentration of your target analytes.[2][3]
-
Split Injection: Ideal for higher concentration samples. It uses higher flow rates, leading to sharp, narrow peaks and reducing the time for adverse interactions within the inlet.[2][4] However, since most of the sample is vented, this technique results in higher detection limits.[2][3] Typical split ratios range from 5:1 to 500:1.[3][4]
-
Splitless Injection: Best suited for trace-level analyses where analyte concentrations are very low.[2][3] In this mode, the split vent is closed during injection, allowing the majority of the sample to be transferred to the column.[2][3] This technique is more susceptible to degradation of active analytes due to the slower transfer rate.[2]
Q3: Why is derivatization often necessary for analyzing metabolites by GC-MS?
A: Many metabolites, particularly those with polar functional groups like hydroxyls, carboxyls, and amines, are not volatile enough for GC analysis.[5] Derivatization is a chemical process that converts these non-volatile compounds into more volatile and thermally stable derivatives.[5][6] This process improves peak shape, enhances response, and allows for the analysis of a wider range of metabolites. A common method involves trimethylsilylation, which adds a trimethylsilyl (TMS) group to active hydrogens.
Q4: How does the GC oven temperature program impact the separation of metabolites?
A: The oven temperature program is a critical parameter for optimizing separation.[7][8]
-
Initial Temperature: A lower initial temperature can improve the resolution of early-eluting, volatile compounds.[8] For splitless injections, the initial oven temperature should typically be 10-20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[9][10]
-
Ramp Rate: The rate at which the oven temperature increases affects the separation of compounds eluting in the middle of the chromatogram.[8] A slower ramp rate provides more interaction time between the analytes and the stationary phase, which can enhance resolution, though it will also increase the analysis time.[7][11] An optimal starting point for the ramp rate is approximately 10°C per column void time.[8][10]
-
Final Temperature: The final temperature and hold time should be sufficient to ensure all analytes, including less volatile ones, are eluted from the column.[8]
Q5: What GC column characteristics are most important for analyzing labeled metabolites?
A: The selection of an appropriate GC column is fundamental to achieving good resolution. The key parameters are:
-
Stationary Phase: The choice of stationary phase is the most critical factor as it determines the column's selectivity.[12][13] The principle of "like dissolves like" applies; non-polar columns are best for non-polar compounds, and polar columns are suited for polar compounds.[13]
-
Column Dimensions (Length, I.D., Film Thickness):
-
Length: Doubling the column length can increase resolution by about 40%, but it will also double the analysis time.[1]
-
Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.18-0.25 mm) provide higher efficiency and better resolution.[1][14] Wider I.D. columns have a higher sample capacity.[13]
-
Film Thickness: Thicker films increase retention and are suitable for analyzing highly volatile compounds.[15] Thinner films are used for less volatile analytes.[11]
-
Troubleshooting Guide
Problem: All peaks in the chromatogram are tailing.
Peak tailing can significantly compromise resolution and quantification.[16] An asymmetry or tailing factor greater than 1.5 usually indicates a problem that needs investigation.[16]
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Activity [9] | 1. Trim the first 10-20 cm from the inlet end of the column to remove active sites.[16] 2. If trimming doesn't help, the column may be irreversibly contaminated and require replacement.[9][17] |
| Improper Column Installation [9][17] | 1. Ensure the column is cut cleanly at a 90° angle. A poor cut can cause turbulence.[16] 2. Verify the column is installed at the correct height in the inlet according to the manufacturer's instructions.[16][18] |
| Active Sites in the Inlet [18] | 1. Perform basic inlet maintenance.[9] 2. Replace the inlet liner, septum, and O-ring. Use a fresh, deactivated liner.[16][17] |
| Column Blockage [9][17] | Inject a non-polar, non-active compound like hexane or butane. If these peaks tail, it indicates a blockage in the column or flow path.[9][17] |
Problem: Only early-eluting peaks show poor shape (broadening or tailing).
This issue is often related to the injection technique and initial chromatographic conditions.
| Possible Cause | Troubleshooting Steps |
| Solvent Effect Violation (Splitless Injection) [9][19] | The initial oven temperature is too high, preventing the analytes from condensing and focusing into a narrow band at the head of the column.[16][19] Solution: Decrease the initial oven temperature to 10-20°C below the boiling point of your sample solvent.[9][19] |
| Low Split Ratio (Split Injection) | If the split vent flow is too low (less than 20 mL/min total flow), the sample transfer to the column can be too slow, causing broadening of early peaks.[9][17] Solution: Increase the split vent flow rate.[9][17] |
| Polarity Mismatch [9][17] | The polarity of the solvent is very different from the stationary phase, which can affect peak shape.[9][17] Solution: Choose a solvent that is more compatible with your column's stationary phase.[17] |
Problem: Peaks are fronting.
Peak fronting is typically a sign of column overload.[16][20]
| Possible Cause | Troubleshooting Steps |
| Column Overload [16][20] | Too much analyte mass has been injected onto the column, saturating the stationary phase.[16][20] Solutions: 1. Dilute your sample.[20] 2. Switch from a splitless to a split injection, or increase the split ratio.[20] 3. Consider using a column with a thicker stationary phase film for higher sample capacity.[20] |
| Incorrect Syringe Volume | Using a larger syringe than specified in the method can lead to unintentional overloading.[16] Solution: Verify that the correct syringe is installed in the autosampler.[16] |
Workflow and Logic Diagrams
To aid in troubleshooting and experimental design, the following diagrams illustrate key workflows and relationships.
References
- 1. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 2. Split vs Splitless Injection [restek.com]
- 3. youtube.com [youtube.com]
- 4. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 5. m.youtube.com [m.youtube.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gcms.cz [gcms.cz]
- 12. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 13. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 14. A Guide to GC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 15. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Restek - Blog [restek.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Natural Isotope Abundance in Flux Calculations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stable isotope tracing and metabolic flux analysis. It specifically addresses common issues encountered when correcting for the natural abundance of stable isotopes in flux calculations.
Frequently Asked Questions (FAQs)
Q1: Why is correcting for natural isotope abundance essential in metabolic flux analysis?
A: Correcting for the natural abundance of stable isotopes is a critical step in metabolic flux analysis (MFA) for several reasons. Stable isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H) occur naturally at low but non-negligible levels.[1][2] In isotope labeling experiments, it is crucial to distinguish between the isotopes introduced experimentally via a tracer and those that are naturally present from the start.[1] Failure to correct for this natural abundance can lead to significant errors in the calculation of intracellular flux distributions.[3] This correction is especially vital for quantitative methods like MFA, where the calculations of absolute fluxes are highly sensitive to isotopic enrichment values.[2]
Q2: What are the common methods used for natural isotope abundance correction?
A: The correction is typically performed using a linear transform based on binomial distributions.[4][5] This is often implemented through a matrix-based approach.[3] The core idea is to mathematically remove the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions (MIDs).[6]
Two common approaches are:
-
Correction Matrix Method: This involves constructing a correction matrix that accounts for the probabilities of naturally occurring isotopes for each element in the metabolite.[1][7][8] This matrix is then used to transform the measured MIDs into corrected MIDs that reflect only the incorporation of the isotopic tracer.
-
Biemann Approach: This is an earlier method that computes the contribution of naturally abundant isotopes to each mass spectral peak in a stepwise fashion, based on the measured spectrum of an unlabeled standard.[1]
For noise-free data at a steady state, it has been proven that performing MFA on corrected MIDs yields the same flux solution as using the actual observed MIDs.[4][9][10] However, for noisy data, the flux solutions may differ.[4][9]
Q3: How does the resolution of the mass spectrometer affect the correction?
A: The mass resolution of the spectrometer is a crucial factor.
-
Low-resolution mass spectrometers cannot distinguish between mass differences due to naturally occurring isotopes of different elements (e.g., ¹³C vs. ¹⁵N) and the tracer atom. The MIDs are inclusive of all heavy isotopes.[6]
-
High-resolution mass spectrometers can resolve these mass differences, providing more detailed isotopic information.[6]
The choice of correction algorithm and software often depends on the resolution of the data.[6] For instance, in dual-isotope tracing experiments (e.g., ¹³C and ¹⁵N), a mass resolution high enough to resolve the different tracer isotopes is often required for an accurate correction.[8]
Q4: What are some common pitfalls to avoid during the correction process?
A: Researchers may encounter several issues:
-
Ignoring Tracer Impurity: The isotopic tracer itself may not be 100% pure.[6] Some software tools allow for the correction of isotopic purity of the label input.[7][8]
-
Incorrect Chemical Formulas: The correction algorithms rely on the correct elemental composition of the metabolite being analyzed.
-
Derivatization Agents: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization agents are used, which add extra atoms to the metabolites. These must be accounted for in the correction, as they introduce additional sources of natural isotopes.[2][11]
-
Using Unsuitable Software: Not all software can handle every type of experiment (e.g., dual-isotope tracing, tandem MS data).[8][12] It's important to select a tool that matches the experimental design.
Troubleshooting Guide
Issue 1: My corrected flux values seem inconsistent or counterintuitive.
Troubleshooting Steps:
-
Verify the Correction Method: Ensure that the correction algorithm you are using is appropriate for your experimental data (e.g., high- vs. low-resolution MS data, single vs. dual tracer).[6][8]
-
Check for Tracer Purity: Confirm if your correction software accounts for the purity of the isotopic tracer used.[6] If not, this could be a source of error.
-
Review Stoichiometric Model: Double-check the metabolic network model for any inaccuracies in the reactions or elemental compositions of metabolites.
-
Examine Raw Data Quality: Poor quality mass spectrometry data with high noise levels can lead to inaccuracies in the correction, as the flux solution can differ between observed and corrected MIDs with noisy data.[4][9]
Issue 2: Negative values appear in my corrected mass isotopomer distributions.
Troubleshooting Steps:
-
Check the Algorithm's Constraints: Some correction algorithms use least-squares methods to solve the correction equations.[7] Ensure that the algorithm is constrained to prevent negative values in the solution. For example, the L-BFGS-B algorithm can be used with a lower boundary of 0 for corrected mass fractions.[13]
-
Assess Background Noise: High background noise in the MS data can sometimes lead to mathematically negative corrections. Re-evaluate the signal-to-noise ratio of your peaks.
-
Validate Unlabeled Standards: The correction is often based on the measured spectral peaks of an unlabeled standard.[1] Ensure that the standard is pure and that its measurement is accurate.
Quantitative Data Summary
Table 1: Natural Abundance of Common Stable Isotopes
This table provides the standard natural abundances of isotopes relevant to metabolic flux analysis.
| Element | Isotope | Natural Abundance (%) |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Source: Midani et al., 2017, as cited in[2].
Table 2: Comparison of Software for Natural Isotope Abundance Correction
This table summarizes features of various freely available software tools.
| Software | Language | Key Features | Reference |
| IsoCor | Python | Corrects low- and high-resolution MS data for any tracer. GUI and command-line interfaces.[7][13] | Millard et al., 2019[13] |
| AccuCor2 | R | Designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N, ¹³C-²H).[8] | Wang et al.[8] |
| PolyMID-Correct | Python 3 | Handles high- and low-resolution data. Allows programmatic specification of input parameters.[6] | Geltz et al., 2021[6] |
| Corna | Python | A comprehensive tool for various experimental conditions, including tandem MS and dual labels.[12] | Kuk et al., 2020[12] |
| IsoCorrectoR | R | Corrects for natural isotopes in high-resolution MS data. | Heinrich et al., 2018 |
| PyNAC | Python | Another option for correcting naturally occurring isotopes. | Fernandez et al., 1996 |
Experimental Protocol: ¹³C Isotope Labeling Experiment
This section outlines a generalized workflow for a ¹³C isotope labeling experiment designed for metabolic flux analysis.[1]
Objective: To quantify metabolic fluxes by measuring the incorporation of ¹³C from a labeled substrate into intracellular metabolites.
Methodology:
-
Cell Culture: Grow cells in a defined medium. At a specified point (e.g., mid-exponential growth phase), switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose).
-
Isotopic Labeling: Allow the cells to grow in the labeling medium until they reach an isotopic steady state. The time required will vary depending on the cell type and growth rate.
-
Metabolite Extraction: Rapidly quench the metabolic activity of the cells (e.g., using cold methanol) and extract the intracellular metabolites.
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (e.g., LC-MS, GC-MS, or LC-MS/MS).[1][3][14] The MS will measure the mass-to-charge ratio of the metabolites, allowing for the determination of the mass isotopomer distributions (MIDs).[15]
-
Data Processing: Process the raw MS data to obtain the measured MIDs for the metabolites of interest.
-
Natural Abundance Correction: Use appropriate software to correct the measured MIDs for the natural abundance of all relevant isotopes. This yields the corrected MIDs.[1]
-
Metabolic Flux Analysis: Use the corrected MIDs, along with a stoichiometric model of the metabolic network and measured extracellular fluxes, to calculate the intracellular metabolic fluxes using MFA software (e.g., OpenFlux).[1]
Visualizations
Experimental and Data Analysis Workflow
Caption: Workflow of a ¹³C isotope labeling experiment for MFA.
Logic of Natural Isotope Abundance Correction
Caption: The relationship between observed and corrected MIDs.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Data Normalization for Isotopic Metabolomics
Welcome to the technical support center for metabolomics data normalization with isotopic labels. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of their experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your metabolomics experiments involving isotopic labels.
Q1: Why is there high variability in my data even after using an internal standard?
A1: High variability after normalization can stem from several sources. Here are some common causes and solutions:
-
Inappropriate Internal Standard (IS): The chosen IS may not behave chromatographically or ionize similarly to your analytes of interest. In broad metabolic profiling, using a single IS is often impractical due to the chemical diversity of metabolites.[1]
-
Timing of IS Addition: For optimal results, the IS should be added as early as possible in the analytical workflow, ideally before sample extraction.[2] This allows the IS to account for variations throughout the entire process, including extraction efficiency and matrix effects.[2]
-
Matrix Effects: Complex biological samples can cause ion suppression or enhancement, where the presence of other molecules affects the ionization of the target analyte.[2][3] While stable isotope-labeled IS can compensate for these effects, severe matrix effects can still introduce variability.[2]
-
Cross-Contribution: Analytes in your sample may directly influence the signal of the internal standard, a phenomenon known as cross-contribution.[4] This can lead to inaccurate normalization.
-
Sample Weight/Volume Errors: If normalizing to sample amount, inaccuracies in weighing frozen tissues with differential moisture content can introduce errors.[5]
Troubleshooting Steps:
-
Evaluate Your Internal Standard:
-
If using a single IS, consider if its chemical properties are representative of the metabolites you are quantifying.
-
For untargeted or broad-spectrum analyses, a mixture of multiple internal standards may be more appropriate.[1] A method like Best-Matched Internal Standard (B-MIS) normalization can match metabolites with the most similarly behaving IS from a panel.[3]
-
-
Review Your Protocol:
-
Confirm that the IS is spiked into each sample at the very beginning of the sample preparation process.[2]
-
-
Assess Matrix Effects:
-
Analyze quality control (QC) samples (e.g., pooled matrix samples) throughout your analytical run.[2] Significant deviation in the IS signal in QC samples can indicate strong matrix effects.
-
-
Consider Alternative Normalization Strategies:
Q2: My quantitative results seem inaccurate, with concentrations appearing lower than expected. What could be the cause?
A2: Underestimation of metabolite concentrations is a common issue, often related to the natural abundance of stable isotopes.
-
Natural Isotope Abundance: All elements have naturally occurring stable isotopes (e.g., approximately 1.1% of all carbon is ¹³C).[8] When you analyze a sample, the mass spectrometer detects not just the monoisotopic peak (M+0) but also peaks corresponding to molecules containing these naturally abundant isotopes (M+1, M+2, etc.).[9]
-
Impact on Quantification: In isotope dilution mass spectrometry (IDMS), failing to correct for the contribution of natural isotopes in both your analyte and your labeled standard will lead to an underestimation of the true concentration.[10] This is because the signal from the naturally occurring heavy isotopes of the unlabeled analyte is mistakenly attributed to the labeled standard.
Solution: Natural Abundance Correction
It is crucial to perform a natural abundance correction on your raw mass spectrometry data.[11] This involves mathematically removing the contribution of naturally occurring isotopes from the measured isotopologue distribution.[11][12] Several software tools and algorithms are available to perform this correction.[11][13][14]
Workflow for Natural Abundance Correction:
Caption: Workflow for correcting natural isotope abundance in metabolomics data.
Frequently Asked Questions (FAQs)
Q3: What is the difference between an isotopologue and an isotopomer?
A3: These terms are often used interchangeably, but they have distinct meanings:[8]
-
Isotopologues: Are molecules that have the same chemical formula but differ in the number of isotopic substitutions. For example, pyruvate with zero, one, two, or three ¹³C atoms are different isotopologues. They have different masses and can be distinguished by a mass spectrometer.[8][15]
-
Isotopomers: Are molecules that have the same number of isotopic substitutions but differ in the position of the labeled atoms. For example, pyruvate with a single ¹³C label on the first, second, or third carbon are different isotopomers. Standard LC-MS cannot distinguish between isotopomers, as they have the same mass.[8]
Q4: Which isotopic label should I use: ¹³C, ¹⁵N, or Deuterium (²H)?
A4: The choice of isotope depends on the molecule and pathway of interest. However, for general stability, ¹³C and ¹⁵N are preferred over deuterium.
-
¹³C and ¹⁵N: These are chemically stable and the isotopes will remain in their positions throughout most experimental methods.[2]
-
Deuterium (²H): Deuterium labels can be prone to hydrogen-deuterium exchange, especially if they are located at exchangeable positions on a molecule (e.g., on hydroxyl or amine groups).[2] This can lead to loss of the label and inaccurate results.
Q5: How do I choose the right normalization strategy?
A5: The optimal normalization method depends on the experimental design, the analytical platform, and the biological question.[4] There is no single "best" method for all situations.
Comparison of Common Normalization Strategies
| Normalization Strategy | Principle | Advantages | Limitations |
| Single Internal Standard (SIS) | Normalize all metabolite signals to the signal of a single, spiked-in, isotope-labeled standard.[4] | Simple to implement; corrects for technical variability if the IS is well-chosen. | The IS may not reflect the behavior of all metabolites, especially in diverse samples.[1][4] |
| Multiple Internal Standards (e.g., NOMIS, B-MIS) | Uses a panel of internal standards to create an optimal normalization factor for each metabolite based on its correlation with the standards.[1][3] | More robust for chemically diverse samples; reduces variability more effectively than a single IS.[1] | Requires more complex data processing; selection of appropriate standards is critical. |
| Median Normalization | Divides each metabolite peak area in a run by the median peak area for that run.[2] | Simple, does not require standards. | Assumes that the overall metabolite composition is similar across samples and that most metabolites do not change. Can be skewed by large biological changes.[2] |
| Total Ion Current (TIC) / Total Useful Signal (TUS) Normalization | Divides each peak area by the sum of all peak areas in that sample's chromatogram. | Does not require standards. | Assumes that the total amount of metabolites is constant across samples, which is often not true. Highly sensitive to a few high-intensity peaks.[7] |
Decision Workflow for Normalization Strategy:
Caption: Decision tree for selecting a data normalization strategy.
Experimental Protocols
Protocol: Normalization Using a Stable Isotope-Labeled Internal Standard
This protocol outlines the key steps for performing normalization using a stable isotope-labeled internal standard (SIL-IS) in a targeted metabolomics experiment.
Objective: To correct for technical variability, including sample preparation losses and instrument drift, to achieve accurate relative quantification.
Methodology:
-
Selection of Internal Standard (IS):
-
Choose a stable isotope-labeled version of the analyte of interest (e.g., ¹³C₆-Glucose for glucose analysis). The labeled standard should be chemically identical to the analyte but mass-shifted.
-
Ensure the isotopic purity of the standard is high and that it does not co-elute with other interfering compounds.
-
-
Preparation of IS Spiking Solution:
-
Prepare a stock solution of the SIL-IS in a suitable solvent at a known concentration.
-
The final concentration in the sample should be high enough to be detected with good signal-to-noise but should not saturate the detector. It is often targeted to be near the median concentration of the endogenous analyte in your samples.
-
-
Sample Preparation and IS Spiking:
-
Aliquot your biological samples (e.g., plasma, cell lysate).
-
Crucial Step: Add a precise and equal volume of the IS spiking solution to every sample, calibration standard, and quality control (QC) sample before any extraction or processing steps.[2]
-
Vortex briefly to ensure thorough mixing.
-
Proceed with your standard metabolite extraction protocol (e.g., protein precipitation with cold methanol).
-
-
LC-MS Analysis:
-
Prepare a calibration curve using known concentrations of the unlabeled analyte standard, with each calibrator also spiked with the same amount of IS.
-
Analyze the samples, calibrators, and QCs on the LC-MS system.
-
Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) for both the unlabeled analyte and the labeled internal standard.
-
-
Data Processing and Normalization:
-
Integrate the peak areas for both the analyte and the IS in each sample.
-
Calculate the response ratio for each sample using the following formula:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct the calibration curve by plotting the response ratios of the calibrators against their known concentrations.
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in your unknown samples based on their calculated response ratios.
-
This process corrects for variations because any loss during sample prep or fluctuation in instrument response will affect both the analyte and the co-eluting, chemically identical internal standard equally, leaving their ratio unchanged.[2]
References
- 1. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. kheal.github.io [kheal.github.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in GC-APCI-MS Flux Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to Validating Metabolic Flux Data: A Comparative Analysis of 13C Tracers and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, accurately quantifying metabolic fluxes is paramount. This guide provides a comprehensive comparison of the gold-standard 13C Metabolic Flux Analysis (13C-MFA) with a prominent alternative, Flux Balance Analysis (FBA), supported by experimental data. Detailed protocols and visual workflows are included to facilitate a deeper understanding and practical application of these methodologies.
The accurate determination of intracellular metabolic fluxes—the rates of metabolic reactions—is crucial for understanding cellular physiology, identifying drug targets, and engineering biological systems. 13C Metabolic Flux Analysis (13C-MFA) is a powerful and widely adopted technique that uses stable isotope tracers to provide a detailed snapshot of cellular metabolism.[1][2] However, the complexity and cost of 13C-MFA necessitate a thorough understanding of its validation and a comparison with alternative and complementary approaches, such as Flux Balance Analysis (FBA).
This guide compares these two prominent methods, offering insights into their principles, experimental workflows, and the quantitative agreement of their results.
Data Presentation: Quantitative Comparison of Metabolic Fluxes
A direct comparison of flux data from 13C-MFA and FBA highlights the strengths and differences of each approach. The following tables present experimentally determined metabolic fluxes in Escherichia coli under aerobic and anaerobic conditions, as reported by Chen et al. (2011). The fluxes are normalized to the glucose uptake rate.
Table 1: Comparison of Metabolic Fluxes in Aerobic E. coli
| Reaction | 13C-MFA Flux | FBA Predicted Flux |
| Glucose-6-phosphate dehydrogenase (G6PDH) | 0.52 | 0.61 |
| 6-Phosphogluconate dehydrogenase (6PGDH) | 0.52 | 0.61 |
| Transketolase 1 (TKT1) | 0.23 | 0.28 |
| Transketolase 2 (TKT2) | 0.23 | 0.28 |
| Transaldolase (TALA) | 0.18 | 0.23 |
| Phosphofructokinase (PFK) | 0.48 | 0.39 |
| Fructose-bisphosphate aldolase (FBA) | 0.48 | 0.39 |
| Pyruvate kinase (PYK) | 0.63 | 0.00 |
| Pyruvate dehydrogenase (PDH) | 0.92 | 0.90 |
| Citrate synthase (CS) | 0.77 | 0.81 |
| Isocitrate dehydrogenase (ICDH) | 0.77 | 0.81 |
| Succinate dehydrogenase (SUCDH) | 0.63 | 0.70 |
| Malate dehydrogenase (MDH) | 0.63 | 0.70 |
| Phosphoenolpyruvate carboxylase (PPC) | 0.15 | 0.29 |
Table 2: Comparison of Metabolic Fluxes in Anaerobic E. coli
| Reaction | 13C-MFA Flux | FBA Predicted Flux |
| Glucose-6-phosphate dehydrogenase (G6PDH) | 0.33 | 0.41 |
| 6-Phosphogluconate dehydrogenase (6PGDH) | 0.33 | 0.41 |
| Transketolase 1 (TKT1) | 0.15 | 0.19 |
| Transketolase 2 (TKT2) | 0.15 | 0.19 |
| Transaldolase (TALA) | 0.12 | 0.15 |
| Phosphofructokinase (PFK) | 0.67 | 0.59 |
| Fructose-bisphosphate aldolase (FBA) | 0.67 | 0.59 |
| Pyruvate kinase (PYK) | 0.88 | 0.59 |
| Pyruvate formate-lyase (PFL) | 1.00 | 1.00 |
| Acetate kinase (ACK) | 0.58 | 0.58 |
| Ethanol dehydrogenase (ETOH) | 0.42 | 0.42 |
| Phosphoenolpyruvate carboxylase (PPC) | 0.12 | 0.00 |
Experimental Protocols
13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is an experimental technique that involves introducing a substrate labeled with the stable isotope 13C into a biological system.[3] The distribution of these labeled carbon atoms throughout the metabolic network provides detailed information on the activities of different pathways.
Key Experimental Steps:
-
Isotope Labeling Experiment:
-
Culture cells in a defined medium containing a 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose).
-
Allow the system to reach a metabolic and isotopic steady state.
-
Harvest the cells and quench metabolic activity rapidly.
-
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites and hydrolyze biomass to obtain proteinogenic amino acids.
-
Analyze the isotopic labeling patterns of the metabolites and amino acids using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Computational Flux Analysis:
-
Construct a stoichiometric model of the organism's central metabolism.
-
Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.
-
-
Statistical Validation:
-
Perform a goodness-of-fit analysis, typically a chi-squared (χ²) test, to assess how well the model reproduces the experimental data.[4]
-
Determine the confidence intervals for the estimated fluxes.
-
Flux Balance Analysis (FBA)
FBA is a computational method that predicts metabolic fluxes based on a genome-scale metabolic model.[4] It does not require isotopic tracers but relies on the principle of optimizing a specific cellular objective, such as biomass production.
Key Methodological Steps:
-
Genome-Scale Model Reconstruction:
-
Utilize a curated genome-scale metabolic model of the organism of interest. These models contain a comprehensive list of all known metabolic reactions.
-
-
Definition of Constraints:
-
Set constraints on the model based on experimental measurements, such as substrate uptake rates and product secretion rates.
-
-
Objective Function Definition:
-
Define a cellular objective to be optimized. The most common objective is the maximization of the biomass production rate.
-
-
Linear Programming:
-
Use linear programming to solve the system of linear equations and find a flux distribution that optimizes the objective function while satisfying the defined constraints.
-
-
Validation:
-
Compare the predicted fluxes with experimentally determined fluxes, often from 13C-MFA, to validate the FBA model and its predictions.[4]
-
Mandatory Visualization
References
- 1. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergy between (13)C-metabolic flux analysis and flux balance analysis for understanding metabolic adaptation to anaerobiosis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to 13C Labeled Substrates for Metabolic Flux Analysis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1] The choice of a 13C labeled substrate is a critical experimental design parameter that significantly influences the precision and accuracy of the determined metabolic fluxes.[2][3] This guide provides an objective comparison of commonly used 13C labeled substrates for MFA, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific biological system and research questions.
Comparison of Common 13C Labeled Substrates
The selection of an appropriate 13C labeled substrate is paramount for a successful MFA experiment. Different tracers provide distinct labeling patterns that are more or less informative for specific metabolic pathways. The following tables summarize the performance of various 13C labeled glucose and glutamine substrates for analyzing central carbon metabolism.
Table 1: Performance of 13C Labeled Glucose Tracers in Mammalian Cells
| 13C Labeled Substrate | Target Pathway(s) | Key Advantages | Limitations |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Network | Provides the most precise flux estimates for glycolysis and the PPP.[2][3][4] | Less informative for the TCA cycle compared to glutamine tracers. |
| [U-13C6]glucose | Glycolysis, TCA Cycle | Good for general labeling of central carbon metabolism. Can reveal entry of glucose carbons into the TCA cycle.[5] | May not be optimal for resolving fluxes in pathways with significant carbon rearrangements like the PPP. |
| [1-13C]glucose | Pentose Phosphate Pathway (PPP) | Historically used for PPP analysis. | Outperformed by [1,2-13C2]glucose, [2-13C]glucose, and [3-13C]glucose in terms of precision.[2][3] |
| [2-13C]glucose | Glycolysis, PPP | Offers improved precision for glycolytic and PPP fluxes compared to [1-13C]glucose.[2][3] | |
| [3-13C]glucose | Pyruvate Oxidation, Glycolysis, PPP | Provides good estimates for fluxes around the pyruvate node.[2] |
Table 2: Performance of 13C Labeled Glutamine Tracers in Mammalian Cells
| 13C Labeled Substrate | Target Pathway(s) | Key Advantages | Limitations |
| [U-13C5]glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis | Considered the preferred tracer for precise analysis of the TCA cycle.[2][3][4] Provides rich labeling patterns in TCA cycle intermediates.[6] | Offers minimal information for glycolysis and the PPP.[2] |
| [1,2-13C2]glutamine | TCA Cycle | Effective in characterizing net fluxes within the TCA cycle.[2] | |
| [3,4-13C2]glutamine | TCA Cycle | Also effective in characterizing net fluxes within the TCA cycle.[2] |
Other Notable 13C Labeled Substrates:
-
13C Labeled Fatty Acids: Used to trace fatty acid β-oxidation and their entry into the TCA cycle.[7] Commonly used examples include [U-13C]palmitate and [U-13C]oleate.[8]
-
[1-13C]pyruvate: Allows for the detection of flux in both anaplerotic and cataplerotic reactions in the liver, particularly through pyruvate carboxylase.[9] Hyperpolarized [1-13C]pyruvate is a key tool in magnetic resonance imaging to monitor metabolic conversions in real-time.[10]
Experimental Protocols
A generalized workflow for a 13C-MFA experiment is outlined below. Specific details will vary depending on the cell type, labeled substrate, and analytical platform.
General Experimental Workflow for 13C-MFA
Caption: A generalized workflow for 13C Metabolic Flux Analysis.
1. Cell Culture and Isotopic Labeling:
-
Cells are cultured in a chemically defined medium to ensure a known composition of nutrients.
-
The culture is brought to a metabolic steady state, where cell growth and metabolite concentrations are constant over time.
-
The standard medium is then replaced with a medium containing the chosen 13C labeled substrate. The concentration of the labeled substrate should be carefully chosen to not perturb the metabolic state.
-
The cells are incubated with the labeled substrate for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are no longer changing. This duration needs to be determined empirically for each experimental system. For mammalian cells, this is often around 24 hours.[4]
2. Metabolite Extraction and Sample Preparation:
-
Metabolism is rapidly quenched, typically by using a cold solvent, to prevent further enzymatic activity.
-
Intracellular metabolites are extracted from the cells.
-
For GC-MS analysis, proteinogenic amino acids are often analyzed after hydrolysis of the cell protein. This provides a time-integrated view of the labeling of their precursor metabolites.
3. Analytical Measurement:
-
The isotopic labeling patterns of the metabolites are measured using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).[1][11]
4. Flux Estimation and Analysis:
-
The measured labeling data is corrected for the natural abundance of 13C.
-
The corrected data is then used as an input for computational flux estimation software.
-
The software uses an iterative algorithm to find the set of metabolic fluxes that best reproduce the experimentally measured labeling patterns.
-
A statistical analysis is performed to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Metabolic Pathways and Substrate Choice
The choice of substrate is intimately linked to the metabolic pathways of interest. The following diagrams illustrate the flow of carbons from [U-13C6]glucose and [U-13C5]glutamine through central carbon metabolism.
Tracing [U-13C6]glucose through Central Carbon Metabolism
Caption: Carbon flow from [U-13C6]glucose into central metabolic pathways.
Tracing [U-13C5]glutamine through the TCA Cycle
Caption: Carbon flow from [U-13C5]glutamine into the TCA cycle.
Conclusion
The selection of a 13C labeled substrate is a critical step in designing an informative MFA experiment. For a comprehensive analysis of central carbon metabolism, particularly in mammalian cells, a combination of tracers, such as [1,2-13C2]glucose and [U-13C5]glutamine, is often recommended to achieve the highest precision across different pathways.[4] Researchers should carefully consider their specific biological system and the metabolic pathways of interest to choose the most appropriate tracer or combination of tracers. This guide provides a starting point for making an informed decision, and further optimization may be required for novel experimental systems.
References
- 1. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating Metabolic Models with Experimental Data
For researchers, scientists, and drug development professionals, the predictive power of in silico metabolic models is invaluable. However, the reliability of these models hinges on rigorous validation against experimental data. This guide provides a comparative overview of common metabolic models, their performance in cross-validation studies, and detailed protocols for key experimental validation techniques.
Metabolic modeling has become a cornerstone of systems biology, offering insights into cellular metabolism that can accelerate drug discovery and metabolic engineering. The two most prominent constraint-based modeling approaches are Flux Balance Analysis (FBA) and 13C-Metabolic Flux Analysis (13C-MFA). FBA provides a framework for predicting metabolic fluxes at a steady state, while 13C-MFA uses isotope labeling to quantify intracellular fluxes experimentally. The synergy between these computational and experimental approaches is crucial for building robust and predictive metabolic models.
Comparative Performance of Metabolic Models
The accuracy of a metabolic model is often assessed by its ability to predict experimental outcomes, such as organism growth under specific conditions or the lethality of gene knockouts. Below is a summary of the performance of several widely-used metabolic models for Escherichia coli and Saccharomyces cerevisiae.
Escherichia coli Metabolic Model Performance
Genome-scale metabolic models (GEMs) for E. coli have undergone several iterations of refinement. A key validation method involves comparing the model's prediction of gene essentiality with high-throughput mutant fitness data.
| Model | Validation Metric | Accuracy | Reference |
| iML1515 | Area Under Precision-Recall Curve (Gene Knockout Lethality) | ~0.6-0.8 (Varies by carbon source) | [1] |
| iJO1366 | Area Under Precision-Recall Curve (Gene Knockout Lethality) | Lower than iML1515 | [1] |
| iAF1260 | Gene Essentiality Prediction Accuracy | ~91% (Glycerol minimal medium) | [2] |
| Various Kinetic Models | Flux Prediction Correlation | Varies significantly by model and condition | [3] |
Key Insight: Newer models like iML1515 generally show improved accuracy in predicting gene essentiality. However, performance can be highly dependent on the specific growth conditions (carbon source) and the inclusion of cofactors in the simulation environment.[1][4]
Saccharomyces cerevisiae Metabolic Model Performance
Yeast metabolic models are crucial for understanding eukaryotic metabolism and for applications in biotechnology. Their validation often involves assessing predictions of gene essentiality and growth phenotypes across different nutrient conditions.
| Model | Validation Metric | Accuracy | Reference |
| Yeast9 | Growth Phenotype Prediction | Improved performance over previous versions | [5][6][7] |
| iND750 | Gene Essentiality Prediction | Varies by condition | [8] |
| iFF708 | Gene Essentiality Prediction | Varies by condition | [8] |
| iLL672 | Gene Essentiality Prediction | Varies by condition | [8] |
Key Insight: Community-curated models like Yeast9 benefit from continuous updates and show enhanced predictive performance.[5][6] Model-driven refinement, where discrepancies between predictions and experiments guide further investigation, has proven effective in improving both model accuracy and the quality of experimental data.[8]
Experimental Protocols for Model Validation
Rigorous experimental validation is paramount for building confidence in metabolic model predictions. Here, we detail the methodologies for two critical experimental techniques: 13C-Metabolic Flux Analysis and high-throughput screening for gene knockout lethality.
Protocol: 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is the gold standard for quantifying intracellular metabolic fluxes.[9][10]
Objective: To determine in vivo metabolic fluxes by tracing the path of 13C-labeled substrates through the metabolic network.
Methodology:
-
Experimental Design:
-
Cell Culture and Labeling:
-
Grow cells in a defined medium containing the 13C-labeled substrate until a metabolic and isotopic steady state is reached.
-
For microbial cultures, this typically involves batch or continuous culture.[9]
-
-
Sample Collection and Preparation:
-
Rapidly quench metabolic activity and harvest cell biomass.
-
Hydrolyze proteins to release amino acids, and isolate other key biomass components like RNA for ribose analysis.[9]
-
-
Isotopic Labeling Measurement:
-
Flux Estimation and Statistical Analysis:
-
Use software (e.g., Metran, INCA) to estimate the intracellular fluxes by fitting a computational model of metabolism to the measured labeling data.[9]
-
Perform statistical analyses, such as chi-squared tests, to assess the goodness-of-fit and determine confidence intervals for the estimated fluxes.[9]
-
Protocol: High-Throughput Gene Knockout Lethality Screening
This method is used to experimentally determine which genes are essential for growth under specific conditions, providing a large dataset for validating FBA predictions.
Objective: To identify essential genes by assessing the fitness of a large library of gene knockout mutants.
Methodology:
-
Mutant Library Creation:
-
Utilize a pre-existing, comprehensive library of single-gene deletion mutants, such as the Keio collection for E. coli.
-
Alternatively, create a library using techniques like transposon sequencing (Tn-Seq).
-
-
High-Throughput Phenotyping:
-
Grow the mutant library in a variety of defined media, each with a different limiting nutrient (e.g., different carbon sources).[1]
-
Use highly parallelized methods, such as next-generation sequencing of molecular barcodes, to quantify the relative abundance of each mutant over time.
-
-
Data Analysis:
-
Calculate a "fitness score" for each mutant in each condition based on its change in abundance.
-
Genes whose knockout results in a significantly low fitness score are considered essential for growth in that condition.
-
-
Comparison with In Silico Predictions:
-
Perform in silico gene deletions in the metabolic model using FBA. A gene is predicted to be essential if its deletion results in a significant reduction in the predicted biomass production rate.[2]
-
Compare the experimental essentiality data with the model's predictions to calculate accuracy metrics.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships within metabolic models and experimental workflows.
Caption: Workflow for Flux Balance Analysis (FBA) and model validation.
Caption: Experimental workflow for 13C-Metabolic Flux Analysis (13C-MFA).
Conclusion
The cross-validation of metabolic models with experimental data is an iterative and indispensable process for enhancing their predictive accuracy. While newer genome-scale models demonstrate improved performance, this guide highlights the critical importance of selecting appropriate validation experiments and being aware of the potential sources of discrepancy between in silico predictions and in vivo reality. For researchers in drug development and metabolic engineering, a thorough understanding of these validation methodologies is essential for leveraging the full potential of metabolic modeling.
References
- 1. Evaluating E. coli genome‐scale metabolic model accuracy with high‐throughput mutant fitness data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. Yeast9: a consensus genome-scale metabolic model for S. cerevisiae curated by the community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Model-driven analysis of experimentally determined growth phenotypes for 465 yeast gene deletion mutants under 16 different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative analysis of metabolic fluxes in Escherichia coli, using two-dimensional NMR spectroscopy and complete isotopomer models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sensitivity Analysis of Metabolic Flux Maps
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux maps provide a powerful snapshot of cellular metabolism, offering insights into physiological and pathological states. However, understanding the robustness of these maps and identifying the most influential parameters is critical for their application in drug development and metabolic engineering. Sensitivity analysis is the key to unlocking this deeper understanding. This guide provides a comparative overview of common methods and software tools for conducting sensitivity analysis on metabolic flux maps, supported by experimental validation protocols.
Understanding the Landscape of Sensitivity Analysis Methods
Sensitivity analysis in the context of metabolic flux maps aims to quantify how changes in model parameters, such as enzyme activities or nutrient uptake rates, affect the calculated metabolic fluxes. Several computational approaches have been developed, each with its own strengths and weaknesses.
Key Methods in Sensitivity Analysis:
-
Algebraic Differentiation: This method offers a mathematically exact and computationally efficient way to calculate the sensitivities of all model variables to all parameters.[1] It avoids the numerical inaccuracies that can be associated with finite difference approximations.
-
Finite Differencing: A straightforward approach where each parameter is perturbed by a small amount, and the resulting change in fluxes is calculated. While easy to implement, it can be computationally intensive and may suffer from numerical errors.
-
Probabilistic and Bayesian Approaches: Methods like TRIMER utilize Bayesian networks to model the uncertainty in transcription factor-gene regulatory networks and analyze the resulting sensitivity of metabolic flux predictions.[2] This approach is particularly useful for integrating transcriptomic data and understanding the impact of regulatory uncertainty.
-
Flux Variability Analysis (FVA): While not a direct sensitivity analysis method, FVA can be used to explore the range of possible flux values for each reaction, providing insights into the flexibility of the metabolic network.
Software Tools for Sensitivity Analysis: A Comparative Look
A variety of software tools are available to implement these sensitivity analysis methods. The choice of tool will depend on the specific research question, the size of the metabolic model, and the user's programming expertise.
| Software Tool | Core Method | Key Features | Language/Platform | Licensing |
| DifferentiableMetabolism.jl [1] | Algebraic Differentiation | - Fast and efficient sensitivity analysis- Scales well to large models- Integrates with the Julia ecosystem for scientific computing | Julia | Open Source |
| OpenFLUX | Elementary Metabolite Unit (EMU) framework | - User-friendly interface for 13C-MFA- Supports experimental design, parameter estimation, and sensitivity analysis | MATLAB | Open Source |
| INCA | Isotopomer Network Compartmental Analysis | - Widely used for 13C-MFA- Comprehensive statistical analysis of flux estimates | MATLAB | Proprietary |
| 13CFLUX2 [3] | 13C-MFA | - High-performance software suite- Supports multicore CPUs and compute clusters for scalability | C++, with Java and Python add-ons | Demo version available |
| FreeFlux [4][5] | Isotopically Nonstationary MFA | - Time-efficient for transient state analysis- Open-source Python package, facilitating integration with other tools | Python | Open Source |
| BioOpt [6] | Flux Balance Analysis | - Identifies gene deletion strategies- Includes basic sensitivity analysis features | Not specified | Not specified |
| TRIMER [2] | Bayesian Network-based FBA | - Integrates transcriptomic data- Analyzes sensitivity to regulatory uncertainty | Not specified | Not specified |
Experimental Validation: Ground-Truthing Your In Silico Predictions
Computational predictions from sensitivity analysis must be validated experimentally to ensure their biological relevance. 13C Metabolic Flux Analysis (13C-MFA) is the gold standard for experimentally quantifying intracellular metabolic fluxes.
Experimental Protocol: A Typical 13C-MFA Workflow
This protocol outlines the key steps for validating computational predictions using 13C-MFA.
1. Cell Culturing and Isotope Labeling:
- Culture cells of interest under defined conditions (e.g., specific nutrient medium, growth phase).
- Introduce a 13C-labeled substrate (e.g., [1,2-¹³C]-glucose, [U-¹³C]-glucose) into the culture medium. The choice of tracer is crucial for resolving specific fluxes.
- Allow the cells to reach a metabolic and isotopic steady state, where the incorporation of the 13C label into downstream metabolites is stable.
2. Quenching and Metabolite Extraction:
- Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by quickly lowering the temperature (e.g., using cold methanol).
- Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).
3. Analytical Measurement:
- Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as:
- Gas Chromatography-Mass Spectrometry (GC-MS): A common and robust method for separating and identifying labeled metabolites.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers complementary separation and is suitable for a wider range of metabolites.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the positional isotopomers.
4. Data Analysis and Flux Calculation:
- Use software such as INCA, OpenFLUX, or 13CFLUX2 to fit the measured labeling data to a metabolic model.
- The software estimates the intracellular fluxes that best reproduce the observed labeling patterns.
5. Comparison and Validation:
- Compare the experimentally determined flux map with the predictions from your sensitivity analysis.
- Assess the accuracy of your computational model in predicting the metabolic response to perturbations.
Visualizing Metabolic Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams illustrate key processes.
Caption: Experimental and computational workflow for sensitivity analysis and validation.
Caption: Overview of different sensitivity analysis methodologies.
Conclusion
Sensitivity analysis is an indispensable tool for rigorously evaluating and interpreting metabolic flux maps. By combining powerful computational methods with robust experimental validation, researchers can gain deeper insights into metabolic control, identify key therapeutic targets, and guide metabolic engineering strategies. The choice of software and experimental approach should be tailored to the specific research goals, taking into account factors such as model complexity, available data, and computational resources. As new algorithms and software continue to emerge, the capacity to perform comprehensive and accurate sensitivity analysis will further enhance the predictive power of metabolic modeling in biomedical research and biotechnology.
References
comparing metabolic flux results between different analytical platforms
A Guide to Comparing Metabolic Flux Analysis Results Between Analytical Platforms
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic flux is critical for unraveling disease mechanisms and identifying novel therapeutic targets. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[1][2] The choice of analytical platform is a critical decision that influences the precision, scope, and outcome of these studies. This guide provides an objective comparison between the two primary platforms used for ¹³C-MFA—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental considerations and data presentation guidelines.
Data Presentation: Comparing Analytical Platforms
The selection of an analytical platform is a trade-off between sensitivity, structural information, and experimental throughput. Both MS and NMR are powerful techniques for measuring the isotopic enrichment of metabolites, which is essential for flux calculations.[3] However, they offer distinct advantages and disadvantages.
Table 1: Quantitative Comparison of MS and NMR for Metabolic Flux Analysis
| Feature | Mass Spectrometry (LC-MS, GC-MS) | Nuclear Magnetic Resonance (NMR) | Rationale & Citations |
| Sensitivity | High (nM to pM range) | Low (µM range) | MS is generally 10 to 100 times more sensitive, allowing for the detection of low-abundance metabolites.[4][5] |
| Sample Volume | Low (µL) | High (hundreds of µL) | NMR's lower sensitivity necessitates a larger sample volume for analysis.[4] |
| Resolution | High (Mass Isotopomers) | High (Positional Isotopomers) | MS distinguishes molecules based on mass (how many ¹³C atoms), while NMR can resolve the specific position of ¹³C atoms within a molecule.[6] |
| Reproducibility | Moderate | High | NMR is exceptionally reproducible with coefficients of variation often <5%, compared to >20% for some MS methods.[7] |
| Sample Prep | Can be extensive (derivatization for GC-MS) | Minimal | NMR requires minimal sample preparation, whereas GC-MS often requires chemical derivatization. LC-MS requires no derivatization.[6][8] |
| Nature of Analysis | Destructive | Non-destructive | MS analysis consumes the sample, while NMR is non-destructive, allowing for re-analysis or use in other assays.[5] |
| In Vivo Analysis | Not possible | Possible | NMR is the only platform capable of performing real-time metabolic flux analysis on living cells or organisms.[5][9] |
| Throughput | Moderate to High | Moderate | Automated NMR systems can process samples faster than many LC-MS platforms due to longer chromatography run times for the latter.[7] |
| Cost | Generally lower instrument cost | Higher instrument cost | The initial capital investment for high-field NMR spectrometers is typically greater than for mass spectrometers.[4] |
Experimental Protocols
A successful ¹³C-MFA experiment requires meticulous planning and execution, from cell culture to data analysis. The core of the experiment involves introducing a ¹³C-labeled substrate (e.g., ¹³C-glucose) into a biological system and measuring its incorporation into downstream metabolites once an isotopic steady state is reached.[10]
General Experimental Workflow
The workflow for a ¹³C-MFA study is broadly similar regardless of the analytical platform.
Protocol 1: LC-MS-Based Metabolic Flux Analysis
Liquid chromatography-mass spectrometry is a highly sensitive method well-suited for analyzing polar metabolites found in central carbon metabolism.[8][11]
-
Cell Culture and Labeling : Culture cells in a chemically defined medium to achieve a metabolic steady state. Switch to an identical medium containing a ¹³C-labeled tracer (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose) and incubate until isotopic steady state is achieved (typically several hours, determined empirically).[12]
-
Quenching : Rapidly arrest all enzymatic activity by quenching the cells. For adherent cells, this can be done by aspirating the medium and immediately adding ice-cold quenching solution (e.g., 80% methanol).
-
Metabolite Extraction : Scrape the cells in the quenching solution and transfer to a tube. Lyse the cells (e.g., via freeze-thaw cycles or probe sonication) to release intracellular metabolites. Centrifuge to pellet cell debris and collect the supernatant.
-
Sample Preparation : Dry the metabolite extract completely under a vacuum or nitrogen stream. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., a water/acetonitrile mixture).
-
LC-MS Analysis : Inject the sample into an LC-MS system. Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the compounds before they enter the mass spectrometer. The MS will detect the mass-to-charge ratio (m/z) of the metabolite fragments, revealing the mass isotopomer distributions (MIDs).[8][13]
-
Data Analysis : Process the raw data to correct for the natural abundance of ¹³C and determine the fractional labeling of each metabolite. Use this data as input for flux modeling software.
Protocol 2: NMR-Based Metabolic Flux Analysis
NMR spectroscopy provides unparalleled detail on positional isotopomers, which can be crucial for resolving fluxes through complex or parallel pathways.[6][9]
-
Cell Culture and Labeling : Follow the same procedure as for LC-MS to achieve metabolic and isotopic steady state. Note that NMR typically requires a higher cell density or sample concentration due to its lower sensitivity.[4]
-
Quenching and Extraction : The quenching and extraction steps are similar to the LC-MS protocol. It is critical to ensure the final extract is free of paramagnetic ions, which can interfere with the NMR signal.
-
NMR Sample Preparation : Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS). Transfer the solution to an NMR tube.
-
NMR Analysis : Acquire NMR spectra. For flux analysis, 2D ¹H-¹³C HSQC experiments are commonly used to resolve the ¹³C labeling at specific atomic positions within a molecule.[9] 1D ¹³C spectra can also be used.
-
Data Analysis : Process the NMR spectra to identify metabolites and quantify the site-specific ¹³C incorporation. This detailed positional labeling information is then used in computational models to estimate metabolic fluxes.
Visualization of Pathways and Platform Logic
Central Carbon Metabolism Pathway
Understanding the flow of carbon from glucose through glycolysis and the TCA cycle is a common objective of ¹³C-MFA. The diagram below illustrates how a universally labeled glucose molecule ([U-¹³C]glucose) distributes its labeled carbons.
Logical Comparison of Analytical Platforms
The choice between MS and NMR depends heavily on the specific research question, the metabolites of interest, and available resources.
References
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Magnetic Resonance Methods for Metabolic Fluxomics | Springer Nature Experiments [experiments.springernature.com]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 7. NMR and Metabolomics—A Roadmap for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Flux Analysis: An Experimental Approach of Fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Flux Analysis [sciex.com]
A Researcher's Guide to Statistical Analysis of Mass Isotopomer Distribution Data
For researchers, scientists, and drug development professionals working with stable isotope tracing, the accurate statistical analysis of mass isotopomer distribution (MID) data is paramount to elucidating metabolic fluxes and understanding cellular physiology. This guide provides a comparative overview of prominent software tools designed for this purpose, supported by experimental protocols and visual workflows to aid in methodological selection and implementation.
Software Comparison for MID Data Analysis
The selection of an appropriate software tool is critical for robust and reproducible MID data analysis. Below is a comparison of several widely used software packages, summarizing their key features, capabilities, and underlying algorithms.
| Feature | INCA | 13CFLUX2 | IsoCor | OpenFLUX | FreeFlux |
| Primary Function | Isotopically non-stationary metabolic flux analysis (INST-MFA) and steady-state MFA.[1][2] | High-performance steady-state and quasi-steady-state 13C-MFA.[3] | Correction of raw mass spectrometry data for natural isotope abundance and tracer purity.[4][5] | Open-source software for 13C-based metabolic flux analysis. | Open-source Python package for both steady-state and isotopically non-stationary MFA.[6][7] |
| Platform | MATLAB-based with a graphical user interface (GUI).[2] | C++ core with command-line interface; visualization supported by Omix.[3] | Python-based with both GUI and command-line interfaces. | MATLAB-based. | Python-based package.[6][7] |
| Analysis Capabilities | Supports both steady-state and non-stationary data, regression of multiple experiments, and various data inputs (MS, NMR).[1][2] | Highly efficient simulation algorithms (Cumomer, EMU), supports various measurement types (LC-MS/MS, 13C-NMR), and includes tools for experimental design. | Corrects for all naturally occurring isotopes, handles any tracer element, and is mass-spectrometer and resolution agnostic. | Modeling and simulation of 13C-labeling experiments. | Performs labeling pattern simulation and flux analysis for both isotopic steady-state and transient states.[6][7] |
| Statistical Analysis | Goodness-of-fit statistics, confidence interval estimation. | Non-linear and linearized statistical quality analysis.[8] | Calculates mean isotopic enrichment. | Not a primary focus. | Monte Carlo confidence interval estimation.[6] |
| Availability | Free for academic use.[2] | Demo version and binaries available; free for academic use under a specific license.[3][8] | Open-source (GPLv3 license). | Open-source. | Open-source.[6][7] |
| Performance | Well-established and widely used, capable of handling complex models. | Outperforms previous versions and other tools in terms of speed and efficiency for large-scale models.[3] | Efficient algorithm for processing large datasets. | A foundational open-source tool. | Designed for time-efficient computation, particularly for non-stationary states.[6][7] |
Experimental Protocol: 13C-Based Metabolic Flux Analysis using GC-MS
This protocol outlines the key steps for conducting a 13C-labeling experiment and subsequent analysis of proteinogenic amino acids by Gas Chromatography-Mass Spectrometry (GC-MS) to determine metabolic fluxes.
1. Cell Culture and Isotope Labeling:
-
Cultivate cells in a chemically defined medium to ensure metabolic steady-state.
-
Introduce a 13C-labeled substrate (e.g., [1,2-13C]glucose) at a known concentration.
-
For isotopically non-stationary experiments, collect cell samples at multiple time points during the labeling process. For steady-state experiments, harvest cells once isotopic equilibrium is reached.[1]
-
Quench metabolic activity rapidly, for instance, by using cold methanol.
2. Biomass Hydrolysis and Derivatization:
-
Hydrolyze the cell pellets to release proteinogenic amino acids.
-
Derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
3. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the amino acid derivatives using an appropriate gas chromatography column and temperature gradient.
-
Detect the mass fragments using the mass spectrometer in scan mode to obtain the mass isotopomer distributions for different amino acid fragments.[9][10]
4. Data Analysis:
-
Integrate the peak areas for each mass isotopomer of a given amino acid fragment.
-
Use a tool like IsoCor to correct the raw MID data for the natural abundance of isotopes in all atoms of the molecule and for the purity of the isotopic tracer.
-
Input the corrected MIDs and a stoichiometric model of the organism's central metabolism into a flux analysis software package (e.g., INCA, 13CFLUX2).
-
The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-simulated MIDs.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of carbon through metabolic networks is crucial for interpreting MID data. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the central carbon metabolism pathways.
References
- 1. osti.gov [osti.gov]
- 2. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis [frontiersin.org]
- 5. Systematic comparison of local approaches for isotopically nonstationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13cflux.net [13cflux.net]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. shimadzu.com [shimadzu.com]
Confirming Pathway Activity: A Comparative Guide to 13C Labeling Patterns
For researchers, scientists, and drug development professionals, understanding and quantifying metabolic pathway activity is crucial for elucidating disease mechanisms and identifying novel therapeutic targets. Among the various techniques available, 13C labeling has emerged as a gold standard for tracing the flow of metabolites through complex biochemical networks.[1][2] This guide provides an objective comparison of 13C-based metabolic flux analysis with other methods, supported by experimental data and detailed protocols.
The Power of Tracing Carbon: An Overview of 13C Labeling
Stable isotope tracing using 13C-labeled substrates allows researchers to track the fate of carbon atoms as they are metabolized by cells.[2] By providing cells with a nutrient source, such as glucose or glutamine, where the common 12C carbon atoms are replaced with the heavier, non-radioactive 13C isotope, scientists can follow the incorporation of this label into downstream metabolites.[1][2] The resulting labeling patterns in these metabolites, analyzed primarily by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed readout of active metabolic pathways.[1][3]
This approach offers a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations (metabolomics) or gene and protein expression (genomics, transcriptomics, and proteomics).[4][5] While these 'omics' technologies provide valuable snapshots of the cellular state, 13C labeling directly measures the functional output of these systems—the metabolic fluxes.[6]
Quantitative Insights: 13C-Metabolic Flux Analysis (13C-MFA)
13C-Metabolic Flux Analysis (13C-MFA) is a powerful computational method that integrates 13C labeling data with a stoichiometric model of cellular metabolism to calculate intracellular metabolic fluxes.[1][7] This quantitative approach can precisely determine the rates of reactions within central carbon metabolism, identify pathway bottlenecks, and reveal metabolic reprogramming in disease states.[7][8]
Comparison with Alternative Methods
While 13C-MFA is a robust technique, it is important to consider its advantages and limitations in comparison to other common methods for assessing pathway activity.
| Method | Principle | Advantages | Limitations | Typical Application |
| 13C-Metabolic Flux Analysis (13C-MFA) | Cells are cultured with 13C-labeled substrates. The distribution of 13C in metabolites is measured by MS or NMR and used to computationally estimate reaction rates (fluxes).[1] | Provides quantitative flux values for numerous reactions simultaneously.[9] Can resolve fluxes in parallel pathways and cycles.[9] Offers a dynamic view of metabolism. | Technically demanding, requiring specialized equipment and expertise in computational modeling.[6] Can be expensive due to the cost of labeled substrates. | Quantifying changes in central carbon metabolism in cancer cells in response to drug treatment.[10] |
| Flux Balance Analysis (FBA) | A computational method that predicts metabolic fluxes based on a stoichiometric model and a defined cellular objective (e.g., biomass production). Does not require experimental labeling data. | High-throughput and computationally inexpensive. Useful for genome-scale metabolic reconstructions. | Predictions are based on assumptions that may not reflect the actual cellular state. Does not provide absolute flux values. Cannot distinguish between isoenzymes. | Predicting the metabolic capabilities of a microorganism for metabolic engineering purposes. |
| Seahorse Extracellular Flux Analysis | Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. | Provides real-time kinetic data on mitochondrial respiration and glycolysis. High-throughput and relatively easy to perform. | Provides a global overview of energy metabolism but lacks detailed information on specific intracellular pathways. Indirectly measures metabolic fluxes. | Screening compounds for their effects on mitochondrial function and glycolysis. |
| Enzyme Activity Assays | In vitro measurement of the activity of a specific enzyme isolated from cells or tissues. | Provides direct measurement of the catalytic potential of an individual enzyme. | Does not reflect the in vivo activity of the enzyme, which is influenced by substrate availability, allosteric regulation, and post-translational modifications. Labor-intensive for analyzing multiple enzymes. | Confirming the effect of a genetic mutation on the catalytic activity of a specific metabolic enzyme. |
Experimental Workflow for 13C Labeling Studies
A typical 13C labeling experiment involves several key steps, from cell culture to data analysis. The following diagram illustrates a standard workflow.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13cflux.net [13cflux.net]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Sodium 3-methyl-2-oxobutanoate-13C4,d3
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of Sodium 3-methyl-2-oxobutanoate-13C4,d3
This guide provides critical safety and operational information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of PPE. While Sodium 3-methyl-2-oxobutanoate is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, prudent laboratory practice dictates the use of standard PPE to minimize any potential risks.[1] The stable isotope labeling (13C4, d3) does not alter the chemical's fundamental hazard profile.
Table 1: Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile gloves. | Laboratory coat.[3] | Not generally required under normal use with adequate ventilation.[2] If dust is generated, a NIOSH-approved respirator may be necessary. |
| Handling open containers | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile gloves. | Laboratory coat.[3] | Not required with adequate ventilation. |
| Cleaning spills | Chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile).[4] | Laboratory coat.[3] | If significant dust is present, a NIOSH-approved respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid powder to minimize dust inhalation.[1][2]
2.2. Donning PPE:
-
Lab Coat: Wear a clean, buttoned laboratory coat.[3]
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile gloves, ensuring they are inspected for any tears or holes before use.
2.3. Handling the Compound:
-
As this compound is a powder solid, care should be taken to avoid creating dust.[1][2]
-
Use a spatula or other appropriate tool for transferring the solid.
-
Close the container tightly when not in use.[1]
2.4. Doffing PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward.
-
Eye Protection: Remove safety glasses or goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the product and before leaving the laboratory.[1]
Disposal Plan
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated laboratory waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) office for specific guidance.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
